BMS-P5 free base
描述
属性
IUPAC Name |
[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3/t16-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJXCBYHGJEEJH-OXJNMPFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of BMS-P5 Free Base
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
BMS-P5 is a selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] Its primary mechanism of action involves the disruption of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of various diseases, including cancer. Specifically, in the context of multiple myeloma (MM), BMS-P5 has been shown to block MM-induced NETosis, thereby delaying disease progression in preclinical models.[3][4] This document provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, and detailed experimental protocols related to the action of BMS-P5.
Core Mechanism of Action: PAD4 Inhibition
The central mechanism of BMS-P5 revolves around its potent and selective inhibition of the PAD4 enzyme.[5]
The Role of PAD4 in NETosis
Peptidylarginine deiminases are a family of enzymes that convert arginine residues on proteins to citrulline. PAD4 is critically involved in a unique form of neutrophil cell death called NETosis. This process is characterized by the release of decondensed chromatin, forming a web-like structure known as a Neutrophil Extracellular Trap (NET).
A key step in NETosis is the hypercitrullination of histones, particularly histone H3, by PAD4. This enzymatic modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation. The decondensed chromatin, along with various granular and cytoplasmic proteins, is then expelled from the cell to form NETs.
BMS-P5 as a Modulator of the Tumor Microenvironment
In multiple myeloma, malignant plasma cells in the bone marrow can stimulate neutrophils to undergo NETosis. The resulting NETs can promote a pro-tumorigenic microenvironment, potentially trapping cancer cells and stimulating their adhesion, migration, and invasion.
BMS-P5 directly intervenes in this pathway. By inhibiting PAD4, it prevents the citrullination of histone H3. This action blocks the initial chromatin decondensation step required for NET formation. Consequently, BMS-P5 abrogates MM-induced NETosis, which may reduce the presence of pro-tumorigenic factors in the tumor microenvironment and ultimately delay tumor progression.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway leading to NETosis in the context of multiple myeloma and the specific point of inhibition by BMS-P5.
Caption: Mechanism of BMS-P5 action in inhibiting MM-induced NETosis.
Quantitative Data
BMS-P5 demonstrates high potency for PAD4 and selectivity over other PAD isoforms.
| Target Enzyme | IC50 Value | Reference(s) |
| PAD4 | 98 nM | |
| PAD1 | >10 µM | |
| PAD2 | >10 µM | |
| PAD3 | >10 µM |
| In Vivo Administration & Efficacy (Syngeneic Mouse Model of MM) | Reference(s) |
| Animal Model | Syngeneic C57BL/6×FVB/N F1 mice with DP42 MM cells |
| Dosage | 50 mg/kg |
| Administration | Oral gavage, twice a day |
| Key Results | Significantly delayed onset of symptoms, prolonged survival, and reduced levels of cell-free DNA and citrullinated histone H3 in bone marrow. |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of BMS-P5.
PAD Enzyme Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of BMS-P5 against PAD enzymes.
-
Enzymes: Recombinant human PAD1, PAD2, PAD3, and PAD4.
-
Substrate: Recombinant histone H3.
-
Buffer: 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2.
-
Procedure:
-
PAD enzymes are incubated with varying concentrations of BMS-P5.
-
The enzymatic reaction is initiated by the addition of the histone H3 substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Detection: The level of citrullinated histone H3 is quantified using one of two methods:
-
Immunoblot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 primary antibody followed by a fluorescently-labeled secondary antibody for quantitative imaging.
-
ELISA: The reaction mixture is added to plates coated to capture the substrate. Citrullinated histone H3 is detected using a primary antibody and an HRP-conjugated secondary antibody.
-
In Vitro NET Formation Assay
-
Objective: To assess the ability of BMS-P5 to block NET formation induced by myeloma cells.
-
Cells:
-
Neutrophils isolated from the bone marrow of mice or peripheral blood of healthy human donors.
-
Murine (e.g., DP42, 5TGM1) or human (e.g., RPMI-8226) multiple myeloma cell lines, or primary CD138+ MM cells from patients.
-
-
Procedure:
-
Neutrophils are seeded in culture plates.
-
Cells are pre-treated with BMS-P5 or vehicle control for 30 minutes.
-
NETosis is induced by adding either MM cells directly, conditioned medium (CM) from MM cell cultures, or a chemical stimulus like calcium ionophore (CaIo).
-
Cultures are incubated for 4 to 8 hours.
-
-
Analysis:
-
Fluorescent Microscopy: NETs are visualized by staining with cell-impermeable DNA dyes (e.g., Sytox Green) and antibodies against NET components like citrullinated histone H3 or myeloperoxidase. The quantity of NETs is then evaluated.
-
Western Blotting: Cell lysates are analyzed for levels of citrullinated histone H3 to confirm PAD4 activity inhibition.
-
In Vivo Syngeneic Mouse Model of Multiple Myeloma
-
Objective: To evaluate the anti-tumor efficacy of BMS-P5 in a relevant in vivo setting.
-
Animal Model: C57BL/6×FVB/N F1 mice are inoculated intravenously (i.v.) via the tail vein with 5×10³ DP42 myeloma cells to establish tumors.
-
Treatment:
-
Beginning on day 3 post-inoculation, mice are randomized into two groups.
-
The treatment group receives BMS-P5 at a dose of 50 mg/kg, administered by oral gavage twice daily.
-
The control group receives a vehicle solution (e.g., 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6).
-
-
Endpoints:
-
Primary: Onset of symptoms (paralysis, hunched posture) and overall survival are monitored daily. Survival is analyzed using the log-rank test.
-
Secondary (Biomarkers): At a pre-determined time point (e.g., day 13), a subset of mice is euthanized. Bone marrow is collected to measure the proportion of CD138+ MM cells by flow cytometry and the levels of cell-free DNA and citrullinated histone H3 in the bone marrow plasma.
-
Experimental Workflow Visualization
The diagram below outlines the workflow for the in vivo animal studies used to assess the efficacy of BMS-P5.
Caption: Experimental workflow for the in vivo evaluation of BMS-P5.
Conclusion
BMS-P5 is a potent and selective PAD4 inhibitor that effectively blocks the formation of neutrophil extracellular traps. Its mechanism of action, centered on preventing histone H3 citrullination, has shown significant therapeutic potential in preclinical models of multiple myeloma. By disrupting a key process within the tumor microenvironment, BMS-P5 delays disease progression and improves survival. The data and protocols summarized herein provide a robust foundation for further research and development of PAD4 inhibitors as a novel therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
BMS-P5 Free Base: An In-Depth Technical Guide to PAD4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective and orally active peptidylarginine deiminase 4 (PAD4) inhibitor, BMS-P5 free base. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of PAD4 inhibition. This document outlines the core inhibitory properties of BMS-P5, detailed methodologies for its evaluation, and its effects on relevant biological pathways.
Introduction to PAD4 and Its Role in Disease
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins. This process, known as citrullination or deimination, results in the loss of a positive charge, which can alter protein structure and function. PAD4 is notably expressed in neutrophils and plays a critical role in the formation of neutrophil extracellular traps (NETs), a web-like structure of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.
While essential for innate immunity, dysregulated PAD4 activity and excessive NET formation (NETosis) have been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, as well as cancer. In the context of oncology, NETs have been shown to promote tumor growth, metastasis, and cancer-associated thrombosis.[1][2] Consequently, the development of specific PAD4 inhibitors has emerged as a promising therapeutic strategy. BMS-P5 is a novel, potent, and selective small molecule inhibitor of PAD4.[1][2]
Quantitative Analysis of BMS-P5 Inhibition
BMS-P5 demonstrates potent and selective inhibition of PAD4 over other PAD isoforms. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of BMS-P5 against PAD Isoforms
| Enzyme | IC50 (nM) | Selectivity vs. PAD4 |
| PAD4 | 98 | - |
| PAD1 | >10,000 | >102-fold |
| PAD2 | >10,000 | >102-fold |
| PAD3 | >10,000 | >102-fold |
Data sourced from in vitro enzyme assays.
Table 2: Cellular and In Vivo Activity of BMS-P5
| Assay Type | Model System | Key Parameters | Outcome |
| Cellular Activity | Human and mouse neutrophils | Inhibition of ionophore-induced histone H3 citrullination | Effective inhibition |
| Cellular Activity | Neutrophils co-cultured with multiple myeloma (MM) cells | Inhibition of MM-induced NET formation | Significant reduction in NETs[1] |
| In Vivo Efficacy | Syngeneic mouse model of multiple myeloma | 50 mg/kg, oral gavage, twice daily | Delayed tumor progression and prolonged survival |
Mechanism of Action and Biological Effects
BMS-P5 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PAD4. By blocking the citrullination of key substrates like histones, BMS-P5 prevents the decondensation of chromatin, a critical step in NETosis.
Signaling Pathway of PAD4 in NETosis and Inhibition by BMS-P5
The following diagram illustrates the signaling pathway leading to NET formation and the point of intervention for BMS-P5.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of BMS-P5.
PAD4 Enzyme Inhibition Assay
This assay quantifies the ability of BMS-P5 to inhibit the enzymatic activity of recombinant human PAD4.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4
-
Recombinant human histone H3 (substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
BMS-P5 (or other test compounds) dissolved in DMSO
-
Anti-citrullinated histone H3 (H3Cit) antibody (e.g., Abcam ab5103)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of BMS-P5 in DMSO.
-
In a 96-well plate, add recombinant PAD4 to the assay buffer.
-
Add the diluted BMS-P5 or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding recombinant histone H3 to the wells.
-
Incubate for 1 hour at 37°C.
-
Coat a separate ELISA plate with the reaction mixture overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 5% BSA in PBST for 1 hour at room temperature.
-
Add the anti-H3Cit primary antibody (diluted in blocking buffer) and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone H3 Citrullination in Neutrophils
This protocol details the detection of citrullinated histone H3 in neutrophil lysates to assess the cellular activity of BMS-P5.
Materials:
-
Isolated human or mouse neutrophils
-
BMS-P5
-
NET-inducing stimulus (e.g., calcium ionophore A23187, PMA, or cancer cell conditioned medium)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary antibodies: anti-citrullinated histone H3 (1:1000 dilution), anti-total histone H3 (1:1000 dilution, as a loading control)
-
HRP-conjugated secondary antibody (1:5000 dilution)
-
ECL Western blotting detection reagents
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in appropriate culture medium.
-
Pre-treat neutrophils with various concentrations of BMS-P5 or DMSO for 30 minutes at 37°C.
-
Stimulate the neutrophils with a NET-inducing agent for 2-4 hours at 37°C.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software.
Immunofluorescence Microscopy for NET Quantification
This method is used to visualize and quantify NET formation in response to stimuli and the inhibitory effect of BMS-P5.
Materials:
-
Isolated neutrophils
-
BMS-P5
-
NET-inducing stimulus
-
Poly-L-lysine coated coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% goat serum in PBS
-
Primary antibodies: anti-citrullinated histone H3 (1:200 dilution), anti-myeloperoxidase (MPO) (1:200 dilution)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI (for DNA staining)
-
Mounting medium
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips in a multi-well plate.
-
Allow the cells to adhere for 30 minutes at 37°C.
-
Pre-treat the cells with BMS-P5 or DMSO for 30 minutes.
-
Stimulate the cells with a NET-inducing agent for 2-4 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Gently wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash with PBS.
-
Block with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Quantify NETs by measuring the area of extracellular DNA co-localized with citrullinated histone H3 and/or MPO using image analysis software.
In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma
This protocol describes the evaluation of BMS-P5's anti-tumor efficacy in a relevant animal model.
Materials:
-
C57BL/6 mice
-
Syngeneic multiple myeloma cell line (e.g., 5TGM1)
-
BMS-P5
-
Vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Inject multiple myeloma cells intravenously into the tail vein of C57BL/6 mice.
-
Randomize the mice into treatment and control groups.
-
On day 3 post-tumor cell injection, begin treatment with BMS-P5 (50 mg/kg) or vehicle control via oral gavage, twice daily.
-
Monitor the mice daily for signs of disease progression (e.g., weight loss, hind limb paralysis).
-
Record survival data.
-
At the study endpoint, collect bone marrow and/or tumor samples for analysis of tumor burden and biomarkers (e.g., levels of citrullinated histone H3).
Preclinical Development Workflow for a PAD4 Inhibitor
The following diagram outlines a typical preclinical workflow for the development of a small molecule PAD4 inhibitor like BMS-P5.
Conclusion
BMS-P5 is a potent and selective PAD4 inhibitor with demonstrated efficacy in preclinical models of multiple myeloma. Its mechanism of action, centered on the inhibition of PAD4-mediated citrullination and subsequent NET formation, presents a compelling therapeutic strategy for diseases driven by excessive NETosis. The data and protocols presented in this guide provide a solid foundation for further research and development of BMS-P5 and other PAD4 inhibitors.
References
In-Depth Technical Guide: BMS-P5 Free Base and its Role in Modulating Neutrophil Extracellular Traps
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils, play a crucial role in the innate immune response. However, excessive NET formation, a process known as NETosis, is implicated in the pathophysiology of various diseases, including cancer. In the context of multiple myeloma (MM), NETs have been shown to promote tumor progression. This technical guide provides a comprehensive overview of BMS-P5 free base, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), and its therapeutic potential in targeting NET formation. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound
BMS-P5 is a potent and selective, orally active small molecule inhibitor of PAD4.[1][2][3] PAD4 is a key enzyme in the process of NETosis, catalyzing the citrullination of histones, which leads to chromatin decondensation and the subsequent expulsion of NETs.[2][4] By inhibiting PAD4, BMS-P5 effectively blocks this crucial step, thereby preventing the formation of NETs. This targeted mechanism of action makes BMS-P5 a promising therapeutic agent for diseases driven by excessive NETosis, such as multiple myeloma.
Mechanism of Action: Inhibition of PAD4-Mediated NETosis
The formation of NETs is a complex process involving the activation of neutrophils and a series of intracellular events. A critical step in this pathway is the citrullination of arginine residues on histones, particularly histone H3. This reaction is catalyzed by the enzyme PAD4 and results in the neutralization of the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation.
BMS-P5 exerts its inhibitory effect by selectively binding to PAD4, preventing it from citrullinating its substrates. This blockade of histone citrullination is a key event that halts the downstream cascade of NET formation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of BMS-P5 from in vitro and in vivo studies.
| Parameter | Value | Reference |
| IC50 for PAD4 | 98 nM | |
| Selectivity | >10 µM for PAD1, PAD2, PAD3 |
| Experiment | Cell Type | Concentration | Effect | Reference |
| Inhibition of MM-induced NET formation | Mouse Bone Marrow Neutrophils | 1 µM | Significant reduction in NETs | |
| Inhibition of MM-induced NET formation | Human Peripheral Blood Neutrophils | 1 µM | Significant reduction in NETs | |
| Cell Viability Assay | Neutrophils | 10 µM and 100 µM | No significant effect on viability |
| Animal Model | Dosage | Administration | Outcome | Reference |
| Syngeneic Mouse Model of Multiple Myeloma | 50 mg/kg | Oral gavage, twice daily | Delayed tumor progression, prolonged survival |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of BMS-P5 on NET formation.
Neutrophil Isolation
4.1.1 Mouse Bone Marrow Neutrophils
-
Euthanize mice and dissect femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).
-
Wash the cells with PBS and resuspend in RPMI-1640 supplemented with 10% FBS.
-
Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll or Histopaque).
-
Collect the neutrophil layer, wash, and count the cells. Assess purity via flow cytometry using markers such as Ly6G and CD11b.
4.1.2 Human Peripheral Blood Neutrophils
-
Collect whole blood in heparinized tubes.
-
Dilute the blood with an equal volume of PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).
-
Centrifuge at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil layer.
-
Collect the neutrophil-rich layer and wash with PBS.
-
Perform a hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophils, count them, and resuspend in the desired experimental buffer.
In Vitro NET Induction and Inhibition
-
Seed isolated neutrophils in a multi-well plate (e.g., 96-well plate) at a density of 2 x 10^5 cells/well.
-
Pre-treat the neutrophils with various concentrations of BMS-P5 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Induce NET formation by adding a stimulus. This can be:
-
Phorbol 12-myristate 13-acetate (PMA): A potent chemical inducer of NETosis (e.g., 100 nM).
-
Conditioned Media (CM) from Multiple Myeloma Cells:
-
Culture MM cell lines (e.g., DP42, 5TGM1, RPMI-8226) to 80% confluency.
-
Replace the media with serum-free media and incubate for 24-48 hours.
-
Collect the supernatant and centrifuge to remove cell debris.
-
Add the CM to the neutrophil culture.
-
-
Co-culture with MM cells: Utilize a transwell insert to separate neutrophils from direct contact with MM cells while allowing for the exchange of soluble factors.
-
-
Incubate for 3-4 hours at 37°C to allow for NET formation.
Quantification of NETs by Fluorescence Microscopy
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against NET components:
-
Anti-citrullinated Histone H3 (CitH3) antibody (e.g., Abcam ab5103) to specifically detect a hallmark of NETosis.
-
Anti-Myeloperoxidase (MPO) or Neutrophil Elastase (NE) antibody to stain for granular proteins incorporated into NETs.
-
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with a cell-impermeable DNA dye (e.g., Sytox Green) or a cell-permeable dye (e.g., DAPI or Hoechst 33342).
-
Acquire images using a fluorescence microscope.
-
Quantify the NET-positive area or the number of NET-forming cells relative to the total number of cells using image analysis software (e.g., ImageJ/Fiji).
Western Blot for Citrullinated Histone H3
-
After treatment, lyse the neutrophils with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against citrullinated Histone H3.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control such as total Histone H3 or β-actin.
Conclusion
This compound is a highly selective and potent PAD4 inhibitor that effectively blocks neutrophil extracellular trap formation. Its ability to mitigate NETosis, particularly in the context of multiple myeloma, has been demonstrated in both in vitro and in vivo models. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of BMS-P5 and other PAD4 inhibitors in NET-driven pathologies. The continued exploration of this pathway holds significant promise for the development of novel cancer therapies.
References
- 1. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
The Discovery and Development of BMS-P5 Free Base: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 free base is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] Developed by Bristol-Myers Squibb, this compound has shown significant preclinical activity in the context of multiple myeloma (MM) by inhibiting the formation of neutrophil extracellular traps (NETs), a process implicated in the progression of the disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-P5, presenting key data in a structured format and detailing experimental methodologies.
Discovery and Synthesis
The discovery of BMS-P5 originates from research aimed at identifying selective inhibitors of PAD4. The full chemical name for the hydrochloride salt of the active compound is ((cis)-5-Amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-yl)methanone, hydrochloride.[1] The synthesis of BMS-P5 is detailed in patent US9127003B2, Example 24. While the full patent text is not publicly available, the general synthetic approach for similar complex heterocyclic compounds often involves multi-step sequences, including cross-coupling reactions to form the bi-aryl core and subsequent amide bond formation.
Mechanism of Action
BMS-P5 exerts its therapeutic effect by selectively inhibiting the PAD4 enzyme. PAD4 is responsible for the citrullination of histones, a key event in the formation of NETs. By blocking PAD4, BMS-P5 prevents the decondensation of chromatin required for NET release, thereby mitigating the pro-tumorigenic effects of NETs in the multiple myeloma microenvironment.
The signaling pathway illustrating the role of PAD4 in NETosis and the inhibitory action of BMS-P5 is depicted below.
Preclinical Pharmacology
In Vitro Activity
BMS-P5 has demonstrated potent and selective inhibition of PAD4. The in vitro activity of BMS-P5 is summarized in the table below.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | 98 nM | Recombinant human PAD4 | |
| Selectivity | >10 µM (IC50) | PAD1, PAD2, PAD3 |
In Vivo Efficacy
The in vivo efficacy of BMS-P5 has been evaluated in a syngeneic mouse model of multiple myeloma. The key findings are presented in the following table.
| Animal Model | Dosage and Administration | Key Outcomes | Reference |
| Syngeneic mouse model of MM | 50 mg/kg, oral gavage, twice daily | Significantly delayed development of symptomsSignificantly prolonged survival |
Experimental Protocols
PAD Enzyme Assays
The inhibitory potency of BMS-P5 against PAD enzymes was determined using recombinant human proteins and histone H3 as a substrate. The general workflow for this assay is outlined below.
Detailed Methodology:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) were incubated with varying concentrations of BMS-P5 in an assay buffer containing 100 mM Tris, pH 7.5, 2 mM DTT, and 0.65 mM CaCl2.
-
The enzymatic reaction was initiated by the addition of recombinant histone H3 as a substrate.
-
The level of citrullinated histone H3 was quantified using either an ELISA-based assay with an anti-citrullinated histone H3 antibody or by immunoblotting with subsequent densitometry.
In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma
The anti-tumor effects of BMS-P5 were evaluated in a syngeneic mouse model of multiple myeloma.
Detailed Methodology:
-
MM tumors were established in mice by intravenous inoculation of DP42 cells.
-
Three days after tumor cell injection, mice were randomized into two groups: vehicle control and BMS-P5 treatment.
-
BMS-P5 was administered by oral gavage at a dose of 50 mg/kg twice a day. The vehicle control consisted of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).
-
Mice were monitored for the onset of symptoms (e.g., paralysis, hunched posture), and survival was recorded.
Pharmacokinetics, Metabolism, and Toxicology
Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of BMS-P5 is limited at the time of this writing. As a preclinical candidate, these studies are typically conducted as part of the Investigational New Drug (IND)-enabling phase.
Conclusion
This compound is a promising, orally bioavailable PAD4 inhibitor with demonstrated preclinical efficacy in a mouse model of multiple myeloma. Its mechanism of action, centered on the inhibition of NET formation, represents a novel therapeutic strategy for this malignancy. Further investigation into its pharmacokinetic, pharmacodynamic, and safety profiles will be crucial for its potential clinical development.
References
BMS-P5 Free Base: A Technical Guide to its Selectivity Profile for Peptidylarginine Deiminase (PAD) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of BMS-P5 free base, a potent and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4). The following sections detail its inhibitory activity against various PAD isoforms, the experimental methodologies used for these determinations, and the key signaling pathways involved.
Core Selectivity Profile
BMS-P5 is a selective inhibitor of PAD4.[1][2] Its inhibitory activity has been quantified against multiple PAD enzymes, demonstrating a significant preference for PAD4 over other isoforms.
Table 1: Inhibitory Activity of BMS-P5 Against PAD Enzymes
| Enzyme Target | IC50 Value |
| PAD4 | 98 nM |
| PAD1 | >10 µM |
| PAD2 | >10 µM |
| PAD3 | >10 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the inhibitory potency of BMS-P5 against PAD enzymes was conducted using rigorous biochemical assays.
PAD Enzyme Inhibition Assay
Objective: To measure the inhibitory potency of BMS-P5 against recombinant human PAD enzymes (PAD1, PAD2, PAD3, and PAD4).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PAD enzymes and recombinant histone H3 (as the substrate) were utilized.
-
Reaction Buffer: The assay was performed in a buffer solution of 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl₂.[3]
-
Incubation: The PAD enzyme, histone H3 substrate, and varying concentrations of BMS-P5 were incubated together in the reaction buffer to allow for the enzymatic reaction (citrullination) to occur.
-
Detection of Citrullination: The level of citrullinated histone H3 was quantified using one of two methods:
-
Immunoblotting: Proteins from the assay were separated by gel electrophoresis, transferred to a membrane, and probed with an anti-citrullinated histone H3 rabbit polyclonal antibody. The signal was detected and quantified using an IRDye 800CW-conjugated secondary antibody and a LiCor quantification system.[3]
-
ELISA-based Assay: The reaction mixture was transferred to an ELISA plate. The citrullinated histone H3 was detected using the same primary antibody followed by an HRP-conjugated donkey anti-rabbit IgG secondary antibody for colorimetric detection.[3]
-
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the BMS-P5 concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway in which PAD4 is a key player and a generalized workflow for assessing PAD inhibitor selectivity.
References
In Vitro Efficacy of BMS-P5 Free Base on Histone Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of BMS-P5 free base, a selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), on histone citrullination. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Introduction: Histone Citrullination and PAD4
Histone post-translational modifications are critical regulators of chromatin structure and gene expression.[1][2][3] One such modification is citrullination, the conversion of an arginine residue to a citrulline residue. This process is catalyzed by the Peptidylarginine Deiminase (PAD) family of enzymes.[3]
PAD4, a calcium-dependent enzyme, is primarily responsible for the citrullination of arginine residues on histones H3 and H4.[4] This modification neutralizes the positive charge of arginine, which weakens the electrostatic interaction between the histone tail and the negatively charged DNA backbone. The resulting chromatin decondensation is a crucial step in various biological processes, including the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism where neutrophils release a web of chromatin to trap pathogens. However, aberrant PAD4 activity and the resulting hypercitrullination are implicated in the pathology of various diseases, including cancer and autoimmune disorders.
This compound is a potent and selective, orally active inhibitor of PAD4, making it a valuable tool for studying the role of histone citrullination and a potential therapeutic agent for diseases driven by PAD4 overactivity.
Mechanism of Action of BMS-P5
BMS-P5 exerts its effect by directly inhibiting the catalytic activity of the PAD4 enzyme. By binding to PAD4, BMS-P5 prevents the enzyme from converting arginine residues on its histone substrates to citrulline. This action effectively blocks the downstream consequences of histone citrullination, such as chromatin decondensation and NET formation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Inhibitory Potency of BMS-P5 Against PAD Enzymes
| Enzyme | IC50 Value | Source(s) |
|---|---|---|
| PAD4 | 98 nM | |
| PAD1 | >10 µM | |
| PAD2 | >10 µM |
| PAD3 | >10 µM | |
Table 2: In Vitro Cellular Activity of BMS-P5
| Cell Type | Stimulus | BMS-P5 Concentration | Observed Effect | Source(s) |
|---|---|---|---|---|
| Human Neutrophils | RPMI-8226 or MM.1S Conditioned Medium | 1 µM | Inhibition of histone H3 citrullination | |
| Mouse BM Neutrophils | Calcium Ionophore (CaIo) | Not specified | Blocks citrullination of histone H3 | |
| Mouse BM Neutrophils | Multiple Myeloma (MM) Conditioned Medium | 10 µM, 100 µM | Prevention of MM-induced NET formation |
| Human Neutrophils | Primary MM Cells | Not specified | Inhibition of NET formation | |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key in vitro experiments.
PAD Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of BMS-P5 on the enzymatic activity of recombinant PAD4.
Objective: To determine the IC50 value of BMS-P5 for PAD4.
Materials:
-
Recombinant human PAD4, PAD1, PAD2, and PAD3 enzymes
-
Recombinant histone H3 substrate
-
This compound
-
Assay Buffer: 100 mM Tris (pH 7.5), 2 mM DTT
-
Calcium Chloride (CaCl₂) solution
-
Detection reagents for citrulline (e.g., anti-modified citrulline antibody kit)
Procedure:
-
Prepare a serial dilution of BMS-P5 in the assay buffer.
-
In a microplate, add the recombinant PAD4 enzyme to each well.
-
Add the BMS-P5 dilutions to the wells and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature.
-
Add the recombinant histone H3 substrate to all wells.
-
Initiate the enzymatic reaction by adding CaCl₂ to a final concentration of 0.65 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Quantify the amount of citrullinated histone H3 produced using an appropriate detection method, such as an ELISA-based assay.
-
Calculate the percentage of inhibition for each BMS-P5 concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the BMS-P5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Histone Citrullination Assay (Western Blot)
This assay assesses the ability of BMS-P5 to inhibit histone citrullination within a cellular context.
Objective: To detect the effect of BMS-P5 on stimulus-induced histone H3 citrullination in neutrophils.
Materials:
-
Isolated neutrophils (e.g., from mouse bone marrow or human peripheral blood)
-
Cell culture medium
-
Stimulating agent: Calcium Ionophore (CaIo) or Conditioned Medium (CM) from multiple myeloma cell lines.
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrulline R2+R8+R17), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolate neutrophils using an appropriate method (e.g., magnetic cell separation).
-
Pre-treat the isolated neutrophils with various concentrations of BMS-P5 or vehicle control for 30 minutes.
-
Add the stimulating agent (e.g., CaIo for 45 minutes or MM cell CM for 8 hours).
-
After the incubation period, harvest the cells by centrifugation.
-
Lyse the cell pellets in lysis buffer to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein lysate using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 to serve as a loading control.
-
Quantify band intensities using densitometry to determine the relative level of histone citrullination.
Conclusion
The available in vitro data robustly demonstrate that this compound is a highly potent and selective inhibitor of the PAD4 enzyme. It effectively blocks histone H3 citrullination in both enzymatic and cellular assays at nanomolar to low micromolar concentrations. By preventing this key post-translational modification, BMS-P5 abrogates downstream events such as the formation of Neutrophil Extracellular Traps induced by pathological stimuli. These findings establish BMS-P5 as a critical research tool for elucidating the biological roles of PAD4 and histone citrullination and support its further investigation as a therapeutic agent for PAD4-driven diseases.
References
BMS-P5 Free Base: A Technical Overview of its Role in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BMS-P5 free base, a preclinical, orally active small molecule inhibitor. The focus is on its mechanism of action and its emerging role in modulating the tumor microenvironment (TME), specifically in the context of multiple myeloma.
Introduction: Targeting the TME through Neutrophil Activity
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression and therapeutic response. A key component of the innate immune system within the TME is the neutrophil. While integral to host defense, neutrophils can also be co-opted by tumors to support growth and metastasis. One mechanism through which they exert pro-tumorigenic effects is the formation of Neutrophil Extracellular Traps (NETs).
This compound is a selective, orally bioavailable small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4) developed by Bristol Myers Squibb.[1][2] PAD4 is a critical enzyme in the process of NET formation, also known as NETosis.[3] By targeting PAD4, BMS-P5 represents a novel therapeutic strategy to modulate the TME by inhibiting NET formation, thereby potentially delaying tumor progression.[1][4] This document outlines the mechanism, preclinical data, and experimental methodologies associated with the investigation of BMS-P5.
Mechanism of Action: Inhibition of PAD4-Mediated NETosis
The primary molecular target of BMS-P5 is the nuclear enzyme PAD4. PAD4 catalyzes the conversion of arginine residues on proteins to citrulline, a post-translational modification known as citrullination or deimination.
Signaling Pathway and Point of Intervention:
In the context of NETosis, PAD4's most critical substrate is histone H3. The catalytic action of PAD4 on histone H3 results in the loss of the histone's positive charge, which weakens the electrostatic interactions between the histone and the negatively charged DNA backbone. This process is essential for the dramatic chromatin decondensation required for the expulsion of web-like DNA structures that form the backbone of NETs.
Multiple myeloma cells have been shown to stimulate neutrophils to undergo NETosis. BMS-P5 acts by directly and selectively inhibiting the enzymatic activity of PAD4. This inhibition prevents the citrullination of histone H3, thereby blocking the downstream cascade of chromatin decondensation and the subsequent release of NETs from the neutrophil.
Caption: Mechanism of BMS-P5 in inhibiting MM-induced NETosis.
Role in the Tumor Microenvironment of Multiple Myeloma
In multiple myeloma, which primarily resides in the bone marrow, neutrophils are a major cell population. The formation of NETs in this microenvironment is emerging as a pro-tumorigenic factor. NETs can promote cancer-associated thrombosis and are thought to contribute to a supportive niche for tumor progression.
By blocking the formation of NETs, BMS-P5 may attenuate the presence of these pro-tumorigenic proteins and factors within the TME. Preclinical studies have shown that the anti-tumor effects of BMS-P5 in a syngeneic mouse model of multiple myeloma are associated with the inhibition of NETosis. This suggests that targeting PAD4 with BMS-P5 can modify the tumor microenvironment to be less hospitable for tumor growth, thereby delaying disease progression.
Preclinical Data
BMS-P5 has been evaluated in both in vitro and in vivo preclinical models. The quantitative data from these studies highlight its potency, selectivity, and anti-tumor activity.
| Parameter | Value / Result | Model System | Reference |
| IC₅₀ | 98 nM | Peptidylarginine Deiminase 4 (PAD4) enzyme assay | |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | Enzyme assays | |
| In Vitro Activity | Blocks NET formation induced by primary multiple myeloma cells | Co-culture of human neutrophils and primary MM cells | |
| In Vivo Efficacy | Significantly prolonged survival of MM-bearing mice | Syngeneic mouse model of multiple myeloma | |
| In Vivo Dosage | 50 mg/kg | Syngeneic mouse model of multiple myeloma | |
| In Vivo Administration | Oral gavage, twice a day | Syngeneic mouse model of multiple myeloma | |
| Pharmacodynamic Effect | Reduced citrullinated histone H3 in bone marrow; reduced MM cell numbers | Ex vivo analysis of treated mice |
Experimental Methodologies
Detailed below are summaries of the key experimental protocols used to evaluate the efficacy of BMS-P5.
In Vitro NET Formation Assay
-
Objective: To determine if BMS-P5 can inhibit NET formation induced by multiple myeloma cells.
-
Cell Isolation: Human neutrophils were isolated from healthy donors. Primary CD138+ multiple myeloma cells were isolated from the bone marrow of patients with multiple myeloma.
-
Co-culture: Human neutrophils were cultured in the presence of human MM RPMI-8226 cells or primary patient-derived MM cells.
-
Treatment: The co-cultures were treated with BMS-P5 or a vehicle control.
-
Incubation: Cells were incubated for 4 hours to allow for NET formation.
-
Analysis: NET formation was evaluated and quantified using fluorescent microscopy. NETs are typically visualized by staining for extracellular DNA (e.g., with Sytox Green) and citrullinated histone H3. The NET area per cell is then calculated.
In Vivo Syngeneic Mouse Model of Multiple Myeloma
-
Objective: To assess the in vivo anti-tumor efficacy and survival benefit of oral BMS-P5.
-
Animal Model: A syngeneic mouse model of multiple myeloma was utilized (e.g., C57BL/Ka mice injected with 5TGM1 MM cells).
-
Tumor Cell Injection: Mice were injected with murine multiple myeloma cells to establish the disease.
-
Treatment Protocol: Treatment was initiated on day 3 post-tumor cell injection. Mice were randomized into two groups:
-
Vehicle control (oral gavage, twice daily)
-
BMS-P5 (50 mg/kg, oral gavage, twice daily)
-
-
Endpoints:
-
Survival: Mice were monitored for symptoms of disease progression (e.g., hind limb paralysis), and survival was recorded.
-
Pharmacodynamics: At the study endpoint, bone marrow was flushed from femurs and tibias. The level of citrullinated histone H3 was assessed via Western blot. The proportion and absolute number of MM cells (identified by specific markers like CD138) were quantified by flow cytometry.
-
Caption: Experimental workflow for in vivo testing of BMS-P5.
Conclusion and Future Directions
BMS-P5 is a selective PAD4 inhibitor that demonstrates a clear mechanism of action in the context of the multiple myeloma tumor microenvironment. By preventing the formation of pro-tumorigenic NETs, it represents a promising, non-cytotoxic, host-directed therapeutic strategy. The preclinical data show compelling in vivo activity, with oral administration leading to delayed tumor progression and improved survival in a syngeneic mouse model.
Future research will likely focus on exploring the efficacy of BMS-P5 in other cancer types where NETs are implicated in pathogenesis. Furthermore, combination strategies, potentially with immunotherapies or standard-of-care agents for multiple myeloma, could be a key area of investigation to enhance anti-tumor responses. The development of BMS-P5 underscores the growing importance of targeting specific components of the tumor microenvironment to develop novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-P5 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Pharmacokinetics of BMS-P5 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-P5 is a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4), a critical enzyme in the process of neutrophil extracellular trap (NET) formation.[1][2] By targeting PAD4, BMS-P5 has demonstrated potential in preclinical models of multiple myeloma by blocking NET formation and consequently delaying disease progression.[1][3] This technical guide provides a comprehensive overview of the currently available, albeit limited, pharmacokinetic information on BMS-P5 free base, with a focus on its preclinical evaluation. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.
Introduction
BMS-P5 is a small molecule inhibitor with high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[1] The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histones, a key step in the formation of NETs. NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils, and they have been implicated in the pathophysiology of various diseases, including cancer. In the context of multiple myeloma, BMS-P5 has been shown to block the formation of NETs induced by myeloma cells, thereby attenuating the pro-tumorigenic microenvironment and delaying tumor progression in a syngeneic mouse model.
Pharmacokinetic Profile
Currently, detailed quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. The primary focus of published studies has been on the pharmacodynamic effects and efficacy of the compound in preclinical models.
Preclinical In Vivo Studies: A Summary
An in vivo study utilizing a syngeneic mouse model of multiple myeloma provides the most substantive, publicly accessible data regarding the administration and observed effects of BMS-P5. The key parameters of this study are summarized in the table below.
| Parameter | Details | Reference(s) |
| Animal Model | Syngeneic mouse model of multiple myeloma | |
| Compound | This compound | |
| Dosage | 50 mg/kg | |
| Route of Administration | Oral gavage | |
| Dosing Frequency | Twice a day | |
| Initiation of Treatment | Day 3 after tumor cell injection | |
| Observed Outcomes | Significantly delayed development of symptoms and significantly prolonged survival of MM-bearing mice. |
Experimental Protocols
In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma
This protocol outlines the key steps in the in vivo evaluation of BMS-P5.
Objective: To assess the anti-tumor efficacy of BMS-P5 in a mouse model of multiple myeloma.
Materials:
-
This compound
-
Vehicle control
-
Syngeneic mice
-
Multiple myeloma cells (e.g., 5TGM1)
Procedure:
-
Tumor Cell Implantation: Syngeneic mice are intravenously injected with multiple myeloma cells to establish the tumor model.
-
Treatment Groups: Mice are randomized into a treatment group receiving BMS-P5 and a control group receiving a vehicle.
-
Drug Administration:
-
BMS-P5 is administered via oral gavage at a dose of 50 mg/kg.
-
The dosing is performed twice daily.
-
Treatment commences on the third day following the injection of tumor cells.
-
-
Monitoring and Endpoints:
-
Mice are monitored for the onset of disease symptoms.
-
The primary endpoints are the delay in symptom development and overall survival.
-
Caption: Workflow for the in vivo evaluation of BMS-P5 efficacy.
In Vitro NET Formation Assay
This protocol details the in vitro assessment of BMS-P5's ability to inhibit NET formation.
Objective: To determine the inhibitory effect of BMS-P5 on multiple myeloma-induced NET formation.
Materials:
-
This compound
-
Neutrophils (isolated from human or mouse)
-
Multiple myeloma cells or conditioned media
-
Calcium ionophore (positive control)
-
Reagents for NET visualization (e.g., DNA dyes, anti-citrullinated histone antibodies)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or peripheral blood of healthy human donors.
-
Pre-treatment: Incubate the isolated neutrophils with BMS-P5 at various concentrations for 30 minutes.
-
Stimulation: Induce NET formation by adding conditioned media from multiple myeloma cell cultures or a calcium ionophore.
-
Incubation: Incubate the cells for a specified period (e.g., 4-8 hours) to allow for NET formation.
-
Visualization and Quantification: Stain the cells with a DNA dye (to visualize extracellular DNA) and antibodies against citrullinated histone H3. Analyze using fluorescence microscopy to quantify NET formation.
Caption: Workflow for the in vitro NET formation assay.
Mechanism of Action: PAD4 Inhibition and Blockade of NET Formation
BMS-P5 exerts its therapeutic effect by inhibiting the enzymatic activity of PAD4. The signaling pathway leading to NET formation and its inhibition by BMS-P5 is depicted below.
In the presence of stimuli from multiple myeloma cells, neutrophils activate PAD4. Activated PAD4 catalyzes the citrullination of arginine residues on histones. This modification leads to the decondensation of chromatin, a crucial step for the release of nuclear contents to form NETs. BMS-P5 acts as a selective inhibitor of PAD4, thereby preventing histone citrullination and the subsequent formation of NETs.
Caption: Mechanism of BMS-P5 in inhibiting PAD4-mediated NET formation.
Conclusion
This compound is a promising PAD4 inhibitor with demonstrated preclinical activity in the context of multiple myeloma. While detailed pharmacokinetic data remains elusive in the public domain, the available information on its in vivo administration and mechanism of action provides a solid foundation for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research into the pharmacokinetics and pharmacodynamics of this compound, ultimately aiding in its potential translation to clinical settings. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-P5 to enable robust dose selection and optimization for future clinical trials.
References
An In-Depth Technical Guide to the Synthesis of BMS-P5 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory diseases and cancers, including multiple myeloma.[1][2] By inhibiting PAD4, BMS-P5 blocks the formation of neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins released by neutrophils.[1][2] In the context of multiple myeloma, NETs are believed to contribute to disease progression. BMS-P5 has been shown to delay the progression of multiple myeloma in preclinical models, highlighting its therapeutic potential.[1] This technical guide provides a detailed overview of the synthesis of BMS-P5 free base, its mechanism of action, and relevant experimental protocols for its biological evaluation.
Core Synthesis Pathway of this compound
The synthesis of this compound is detailed in U.S. Patent No. 9,127,003 B2. The following is a comprehensive description of the synthetic route, broken down into key steps with detailed experimental protocols.
Overall Synthesis Scheme
Caption: High-level overview of the synthetic strategy for this compound.
Step 1: Synthesis of 2-(5-fluoro-2-(pyrimidin-2-yl)phenyl)acetic acid (Intermediate A)
The detailed synthesis for this intermediate is provided within the patent literature and involves the formation of the pyrimidinylphenylacetic acid core structure.
Step 2: Synthesis of the protected amino-hydroxy-pentanamide (Intermediate B)
This multi-step synthesis involves the creation of the chiral backbone of the molecule, including the installation of the amine and hydroxyl functionalities with the correct stereochemistry.
Step 3: Coupling of Intermediates and Final Deprotection
Experimental Protocol:
To a solution of 2-(5-fluoro-2-(pyrimidin-2-yl)phenyl)acetic acid (Intermediate A) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, the protected (2S,3S)-3-amino-2-hydroxy-4-oxopentanamide derivative (Intermediate B) is added, and the reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Following the coupling reaction, the protecting groups are removed. For example, a tert-butoxycarbonyl (Boc) protecting group on an amine can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). After the reaction is complete, the crude product is purified by an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to yield the this compound.
Quantitative Data
| Parameter | Value | Reference |
| IC50 (PAD4) | 98 nM | |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | |
| Molecular Formula | C24H30FN5O4 | Inferred from structure |
| Molecular Weight | 471.53 g/mol | Inferred from structure |
Mechanism of Action and Signaling Pathway
BMS-P5 exerts its biological effect by inhibiting the enzyme PAD4. PAD4 is responsible for the citrullination of arginine residues on various proteins, most notably histones. Citrullination is a post-translational modification that converts an arginine residue to a citrulline residue. This process is crucial for the decondensation of chromatin, a key step in the formation of NETs. By inhibiting PAD4, BMS-P5 prevents histone citrullination and subsequent NET formation.
Caption: Mechanism of action of BMS-P5 in inhibiting NET formation.
Experimental Protocols for Biological Evaluation
The following protocols are adapted from the study by Li et al. (2020) in Molecular Cancer Therapeutics and provide a framework for assessing the biological activity of BMS-P5.
In Vitro Inhibition of Histone Citrullination
-
Cell Culture: Isolate neutrophils from fresh human or mouse blood.
-
Treatment: Pre-treat the isolated neutrophils with varying concentrations of BMS-P5 for 30 minutes.
-
Stimulation: Induce NET formation by stimulating the neutrophils with a calcium ionophore (e.g., A23187) or with conditioned media from multiple myeloma cell lines.
-
Analysis: After a suitable incubation period (e.g., 4 hours), lyse the cells and analyze the levels of citrullinated histone H3 (H3Cit) by Western blotting using an antibody specific for H3Cit. A reduction in the H3Cit signal in BMS-P5-treated cells compared to untreated controls indicates inhibition of PAD4 activity.
In Vivo Efficacy in a Multiple Myeloma Mouse Model
-
Animal Model: Establish a syngeneic mouse model of multiple myeloma by intravenously injecting multiple myeloma cells into immunocompetent mice.
-
Treatment Regimen: Administer BMS-P5 (e.g., 50 mg/kg) or a vehicle control to the mice via oral gavage, typically twice daily, starting a few days after tumor cell inoculation.
-
Monitoring: Monitor the mice for signs of disease progression, such as hind limb paralysis, and record survival data.
-
Endpoint Analysis: At the end of the study, or at specific time points, tissues such as bone marrow can be harvested to assess tumor burden and biomarkers of NET formation.
Caption: Workflow for the biological evaluation of BMS-P5.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and key experimental protocols for its biological characterization. The detailed synthetic information, derived from patent literature, coupled with established protocols for assessing its efficacy, offers a valuable resource for researchers and drug development professionals working on PAD4 inhibitors and their therapeutic applications. The potent and selective nature of BMS-P5 makes it an important tool for studying the role of PAD4 in health and disease, and a promising lead compound for the development of novel therapeutics.
References
BMS-P5 Free Base: A Technical Guide to a Novel PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-P5 free base, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details its chemical properties, mechanism of action, experimental protocols, and its role in the context of multiple myeloma and neutrophil extracellular trap (NET) formation.
Core Compound Information
| Property | Value | Reference |
| CAS Number | 1550371-22-6 | [1][2][3] |
| Molecular Weight | 472.58 g/mol | [4] |
| Molecular Formula | C₂₇H₃₂N₆O₂ | [4] |
| Synonyms | BMS-P5, BMSP5 |
Mechanism of Action and Therapeutic Potential
BMS-P5 is a selective and orally active inhibitor of PAD4 with an IC₅₀ of 98 nM. It demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3). The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histone H3. This process is a critical step in the formation of neutrophil extracellular traps (NETs), which are implicated in the progression of various diseases, including cancer.
In the context of multiple myeloma (MM), tumor cells have been shown to induce NET formation, which can promote disease progression. BMS-P5 effectively blocks this MM-induced NET formation. Studies have demonstrated that administration of BMS-P5 can delay the onset of symptoms and prolong survival in a syngeneic mouse model of multiple myeloma. This suggests that targeting PAD4 with BMS-P5 may be a promising therapeutic strategy for multiple myeloma.
Signaling Pathway
The signaling pathway involving BMS-P5 centers on its inhibition of PAD4 and the subsequent prevention of NETosis. In multiple myeloma, the tumor microenvironment stimulates neutrophils, leading to the activation of PAD4. Activated PAD4 then catalyzes the citrullination of arginine residues on histones, a key event that leads to chromatin decondensation and the release of NETs. These NETs can then contribute to tumor progression. BMS-P5 intervenes by directly inhibiting PAD4, thereby blocking histone citrullination and preventing the formation of NETs.
Caption: BMS-P5 inhibits PAD4-mediated NET formation in multiple myeloma.
Experimental Protocols
The following are key experimental protocols adapted from the foundational study by Li et al., 2020 in Molecular Cancer Therapeutics.
PAD Enzyme Inhibition Assay
Objective: To determine the inhibitory potency of BMS-P5 against PAD enzymes.
Methodology:
-
Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are incubated with recombinant histone H3 as a substrate.
-
The reaction is carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl₂.
-
BMS-P5 is added at varying concentrations to determine its inhibitory effect.
-
The level of citrullinated histone H3 is detected and quantified using either an immunoblot with LiCor quantitation or an ELISA-based assay.
-
For the ELISA, an anti-citrullinated histone H3 rabbit polyclonal antibody is used, followed by a secondary antibody conjugated to either IRDye 800CW or HRP for detection.
In Vitro NET Formation Assay
Objective: To evaluate the effect of BMS-P5 on NET formation induced by multiple myeloma cells.
Methodology:
-
Neutrophils are isolated from human peripheral blood or mouse bone marrow.
-
The isolated neutrophils are pre-treated with BMS-P5 (e.g., 1 µM) for 30 minutes.
-
Conditioned medium from multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, DP42, or 5TGM1) or a calcium ionophore is used to stimulate NET formation.
-
The cells are incubated for a specified period (e.g., 45 minutes for calcium ionophore, 8 hours for conditioned medium).
-
NET formation is visualized and quantified by fluorescence microscopy, typically by staining for extracellular DNA and citrullinated histones.
In Vivo Murine Model of Multiple Myeloma
Objective: To assess the in vivo efficacy of BMS-P5 in a mouse model of multiple myeloma.
Methodology:
-
A syngeneic mouse model of multiple myeloma is established by intravenous injection of DP42 tumor cells into C57BL/6 x FVB/N F1 mice.
-
Beginning on day 3 post-tumor cell injection, mice are treated with BMS-P5 (e.g., 50 mg/kg) or a vehicle control.
-
BMS-P5 is administered via oral gavage twice daily.
-
The onset of disease symptoms (e.g., paralysis, hunched posture) and overall survival are monitored.
Experimental Workflow Diagram
Caption: Workflow for evaluating BMS-P5's efficacy from in vitro to in vivo.
Conclusion
This compound is a valuable research tool for investigating the role of PAD4 and NETosis in various pathological conditions, particularly in multiple myeloma. Its high selectivity and oral bioavailability make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with this novel PAD4 inhibitor.
References
Methodological & Application
Application Notes and Protocols for BMS-P5 Free Base In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[3][4] A key substrate of PAD4 is histone H3, and its citrullination is a critical step in the formation of Neutrophil Extracellular Traps (NETs).[5] NETs are web-like structures composed of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer. BMS-P5, by inhibiting PAD4, blocks histone H3 citrullination and subsequent NETosis, making it a valuable tool for studying the role of PAD4 and NETs in disease and a potential therapeutic agent.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-P5 free base.
Data Presentation
Table 1: In Vitro Activity of BMS-P5
| Target | Assay | IC50 | Selectivity | Reference |
| PAD4 | Enzyme Activity Assay | 98 nM | Selective over PAD1, PAD2, and PAD3 |
Table 2: Cellular Activity of BMS-P5
| Cell Type | Assay | BMS-P5 Concentration | Effect | Reference |
| Human/Mouse Neutrophils | NETosis Inhibition | 1 µM - 100 µM | Inhibition of NET formation | |
| Human/Mouse Neutrophils | Histone H3 Citrullination | 1 µM | Inhibition of calcium ionophore-induced citrullination | |
| Multiple Myeloma Cells | Cell Viability (MTT Assay) | Varies (requires determination) | To be determined |
Experimental Protocols
PAD4 Enzyme Activity Assay (ELISA-based)
This protocol is adapted from methodologies for measuring PAD4 activity and is designed to be quantitative.
Principle: Recombinant PAD4 is incubated with a histone H3-coated plate in the presence of calcium. The enzymatic activity results in the citrullination of histone H3. The level of citrullinated histone H3 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured spectrophotometrically.
Materials:
-
Recombinant Human PAD4 (active enzyme)
-
Histone H3 (human recombinant)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT
-
Calcium Chloride (CaCl₂) solution
-
Stop Solution (e.g., 1 M H₂SO₄)
-
TMB Substrate
-
Anti-citrullinated Histone H3 (CitH3) antibody (e.g., targeting citrullinated R2, R8, R17)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Dilute histone H3 to 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the histone H3 solution to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block the plate with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Enzyme Reaction:
-
Prepare a serial dilution of BMS-P5 in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Prepare the enzyme reaction mixture in each well:
-
80 µL of Assay Buffer
-
10 µL of BMS-P5 dilution or vehicle
-
10 µL of recombinant PAD4 (concentration to be optimized, e.g., 50-100 ng/mL)
-
-
Initiate the reaction by adding 10 µL of CaCl₂ solution (final concentration 0.65 mM).
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted anti-CitH3 antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no enzyme).
-
Plot the percentage of inhibition against the log concentration of BMS-P5 and determine the IC50 value using non-linear regression analysis.
-
In Vitro NETosis Assay
Principle: Neutrophils are isolated and treated with BMS-P5 before being stimulated to undergo NETosis. The formation of NETs is visualized and quantified by immunofluorescence microscopy, staining for DNA and a NET-associated protein like citrullinated histone H3.
Materials:
-
Human whole blood (with anticoagulant, e.g., heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate) or Calcium Ionophore (e.g., A23187) as a NETosis inducer
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-citrullinated Histone H3 (CitH3)
-
Secondary antibody: Fluorescently labeled (e.g., Alexa Fluor 488)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Glass coverslips or imaging plates
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from human whole blood using density gradient centrifugation according to standard protocols.
-
Briefly, layer diluted blood over the density gradient medium and centrifuge.
-
Collect the neutrophil layer and lyse contaminating red blood cells using RBC Lysis Buffer.
-
Wash the neutrophil pellet and resuspend in RPMI 1640 with 2% FBS.
-
Count the cells and assess viability (should be >95%).
-
-
Cell Treatment:
-
Seed neutrophils (e.g., 2 x 10⁵ cells/well) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere for 30 minutes at 37°C.
-
Pre-treat the cells with various concentrations of BMS-P5 (e.g., 1 µM, 10 µM, 100 µM) or vehicle for 30 minutes.
-
Stimulate NETosis by adding a known inducer (e.g., 100 nM PMA or 4 µM Calcium Ionophore) for 2-4 hours at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei and extracellular DNA with DAPI or Hoechst for 5 minutes.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
-
Image Acquisition and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images from multiple random fields per condition.
-
Quantify NETosis by counting the number of NET-releasing cells (characterized by decondensed, web-like DNA structures positive for CitH3) and expressing it as a percentage of the total number of cells (determined by DAPI/Hoechst staining).
-
Multiple Myeloma Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.
Materials:
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed multiple myeloma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of BMS-P5 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of BMS-P5 or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of BMS-P5 to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of BMS-P5 action.
Caption: Workflow for the in vitro NETosis assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-P5 Free Base in Western Blot Analysis of Citrullinated Histone H3
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a key enzyme responsible for the citrullination of proteins, a post-translational modification where an arginine residue is converted to citrulline.[3] One of the critical substrates of PAD4 is histone H3. The citrullination of histone H3 leads to chromatin decondensation, a crucial step in the formation of neutrophil extracellular traps (NETs).[3] NETosis is a distinct form of cell death implicated in various physiological and pathological processes, including autoimmune diseases and cancer. Consequently, the inhibition of PAD4 by BMS-P5 presents a promising therapeutic strategy in diseases where NET formation is dysregulated.
These application notes provide a detailed protocol for utilizing BMS-P5 free base to inhibit PAD4-mediated histone H3 citrullination and its subsequent detection by Western blot. The protocols are based on established methodologies and findings from peer-reviewed research.
Mechanism of Action of BMS-P5
BMS-P5 selectively targets PAD4, inhibiting its enzymatic activity and thereby preventing the conversion of arginine to citrulline on histone H3. This action blocks the downstream events of chromatin decondensation and NET formation.
References
Application Notes and Protocols for Cell Viability Assays of Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of performing cell viability assays, with a specific focus on targeted protein degradation. While the initial query centered on "BMS-P5 free base" as a VHL-recruiting, STAT3-targeting PROTAC, a thorough review of scientific literature indicates a different primary mechanism of action for this compound.
Important Note on BMS-P5: Current research identifies BMS-P5 as a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] Its documented effects are related to the blockage of neutrophil extracellular trap (NET) formation in the context of multiple myeloma.[1][2][3] There is no evidence in the reviewed literature to suggest that BMS-P5 functions as a VHL-recruiting, STAT3-targeting PROTAC.
Therefore, this document will address the user's core requirements by:
-
Clarifying the established mechanism of BMS-P5 as a PAD4 inhibitor and presenting the available data on its use.
-
Providing detailed information and protocols for assessing cell viability of actual VHL-recruiting, STAT3-targeting PROTACs, as this was the intended focus of the query.
-
Delivering the mandatory visualizations for the STAT3 degradation pathway and a general cell viability assay workflow.
Part 1: BMS-P5 as a PAD4 Inhibitor
BMS-P5 is a potent and specific inhibitor of PAD4 with an IC50 of 98 nM. Its primary application in research has been to prevent NETosis, a process implicated in the progression of multiple myeloma.
Data Presentation: BMS-P5 in Functional Assays
The following table summarizes the reported concentrations of BMS-P5 used in a neutrophil-based assay. It is important to note that this assay measures the inhibition of NET formation, not general cell viability.
| Compound | Cell Line | Concentration | Incubation Time | Result |
| BMS-P5 | Neutrophils | 10 µM and 100 µM | 30 min (pre-treatment) | Prevented multiple myeloma-induced NET formation. |
| BMS-P5 | Mouse BM Neutrophils | 1 µM | 6 hours | No significant effect on neutrophil viability or apoptosis. |
Part 2: VHL-Recruiting, STAT3-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A VHL-recruiting, STAT3-targeting PROTAC would simultaneously bind to the STAT3 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3.
Signaling Pathway: STAT3 Degradation by a VHL-Recruiting PROTAC
The diagram below illustrates the mechanism of action for a hypothetical VHL-recruiting, STAT3-targeting PROTAC. The PROTAC forms a ternary complex with STAT3 and the VHL E3 ligase complex, leading to the polyubiquitination of STAT3 and its degradation by the proteasome.
Caption: Mechanism of STAT3 degradation by a VHL-recruiting PROTAC.
Data Presentation: Cell Viability of STAT3 PROTACs
The following table summarizes the half-maximal inhibitory concentrations (IC50) and half-maximal degradation concentrations (DC50) for various STAT3-targeting PROTACs from published studies. These values indicate the concentration at which the compound inhibits cell viability by 50% or degrades the target protein by 50%, respectively.
| Compound | E3 Ligase Recruited | Cell Line(s) | Assay Type | IC50 / DC50 |
| STAT3-D11-PROTAC-VHL | VHL | HeLa, MCF-7 | Cell Viability | IC50: 1335 nM (HeLa), 1973 nM (MCF-7) |
| TSM-1 | Cereblon | HNSCC and CRC cell lines | Cell Viability (CCK-8) | IC50: 0.292 to 5.776 µM |
| S3D5 | Not Specified | HepG2 | Protein Degradation | DC50: 110 nM |
| PROTAC STAT3 degrader-2 | Not Specified | Molm-16 | Protein Degradation | DC50: 3.54 µM |
| PROTAC STAT3 degrader-2 | Not Specified | Molm-16 | Cell Viability (CellTiter-Glo) | IC50: 0.582 µM |
| C-STAT3DPROTAC | Cereblon | Myeloid cells | Protein Degradation | 50% degradation at 250 nM |
Part 3: Experimental Protocol for Cell Viability Assay
This protocol describes a general method for determining the effect of a compound on cell viability using a resazurin-based assay (e.g., CellTiter-Blue®). This method can be adapted for various adherent or suspension cell lines and is a common approach for assessing the cytotoxic or cytostatic effects of small molecules.
Experimental Workflow
The diagram below outlines the key steps in a typical cell viability assay.
Caption: General workflow for a cell-based viability assay.
Detailed Methodology
1. Materials and Reagents:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom, black-walled tissue culture plates
-
Test compound (e.g., BMS-P5 or a STAT3 PROTAC)
-
Vehicle (e.g., DMSO)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em ~560/590 nm)
2. Procedure:
a. Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions (37°C, 5% CO2).
-
For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect from the flask.
-
Count cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and resume exponential growth.
b. Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound stock in complete medium to create a range of working concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the wells is consistent and low (<0.5%) across all treatments.
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound-treated wells.
-
Carefully remove the medium from the wells (for adherent cells) or directly add to the wells (for suspension cells) and add 100 µL of the prepared compound dilutions or vehicle control.
-
Typically, each concentration is tested in triplicate.
c. Incubation:
-
Return the plate to the incubator and incubate for a predetermined period (e.g., 48, 72, or 96 hours). The incubation time should be sufficient to observe a significant effect on cell proliferation.
d. Viability Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Measure the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
3. Data Analysis:
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by expressing the fluorescence of the compound-treated wells as a percentage of the vehicle control wells (% Viability).
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100
-
-
Plot the % Viability against the log-transformed compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of BMS-P5 Free Base in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2][3][4][5] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination. A key substrate of PAD4 is histone H3. The citrullination of histone H3 is a critical step in the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. In the context of certain pathologies, such as multiple myeloma (MM), NETs have been implicated in promoting a pro-tumorigenic microenvironment. By inhibiting PAD4, BMS-P5 effectively blocks NET formation, thereby offering a therapeutic strategy to delay disease progression in preclinical models of MM.
These application notes provide detailed protocols for the in vivo administration of BMS-P5 free base in mouse models, based on established methodologies.
Mechanism of Action: PAD4 Inhibition and Blockade of NETosis
BMS-P5 selectively targets PAD4, preventing the citrullination of histone H3. This inhibition is crucial in preventing the decondensation of chromatin, a necessary step for the release of NETs from neutrophils, a process termed NETosis.
Figure 1: Signaling pathway of BMS-P5 in inhibiting NETosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Peptidylarginine Deiminase 4 (PAD4) | |
| IC50 | 98 nM | |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | |
| Molecular Weight | 472.58 g/mol | |
| Formula | C27H32N6O2 |
Table 1: In Vitro Activity and Properties of this compound
| Parameter | Value | Reference |
| Animal Model | Syngeneic mouse model of Multiple Myeloma (MM) | |
| Dosage | 50 mg/kg | |
| Route of Administration | Oral gavage (p.o.) | |
| Dosing Frequency | Twice a day | |
| Treatment Start | Day 3 after tumor cell injection | |
| Observed Effects | - Significantly delayed development of symptoms- Significantly prolonged survival of MM-bearing mice- Attenuated the presence of pro-tumorigenic proteins in the tumor microenvironment |
Table 2: In Vivo Dosing and Efficacy in a Mouse Model of Multiple Myeloma
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral administration in mice. BMS-P5 is insoluble in water. Therefore, a formulation with co-solvents or a suspension vehicle is required.
Method 1: Co-Solvent Formulation
This method yields a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline or ddH2O
Procedure:
-
Prepare a stock solution of BMS-P5 in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL and mix well.
-
The final concentration of this working solution will be 2.08 mg/mL. Adjust the initial stock concentration and volumes as needed for the desired final dosing concentration.
-
It is recommended to use freshly prepared formulations for optimal results.
Method 2: Suspension Formulation
Materials:
-
This compound powder
-
0.5% (w/v) Methocel A4M
-
0.1% (v/v) Polysorbate 80 (Tween 80)
-
100 mM Sodium Acetate buffer (pH 4.6)
Procedure:
-
Prepare the vehicle by dissolving Methocel A4M and Polysorbate 80 in 100 mM sodium acetate buffer (pH 4.6).
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
This formulation was used in the study by Li et al. in Molecular Cancer Therapeutics.
In Vivo Dosing Protocol in a Syngeneic Mouse Model of Multiple Myeloma
Objective: To administer this compound orally to mice bearing multiple myeloma tumors to assess its therapeutic efficacy.
Animal Model:
-
Syngeneic mouse model of multiple myeloma (e.g., C57BL/Ka background mice injected with 5TGM1 or DP42 murine MM cells).
Procedure:
-
Tumor cells are injected intravenously into the tail vein of the mice.
-
On day 3 post-tumor cell injection, begin the treatment regimen.
-
Administer the prepared BMS-P5 formulation via oral gavage at a dose of 50 mg/kg.
-
The dosing volume should be calculated based on the individual mouse's body weight.
-
The administration is performed twice daily.
-
A control group of mice should receive the vehicle only, following the same administration schedule.
-
Monitor the mice daily for the onset of symptoms (e.g., paralysis, hunched posture) and body weight changes.
-
The primary endpoints are typically the delay in symptom development and overall survival. Mice are euthanized at a humane endpoint.
Figure 2: In vivo experimental workflow for BMS-P5 dosing.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for the in vivo use of this compound in mouse models, particularly in the context of multiple myeloma research. Adherence to these established methods will facilitate the reproducible evaluation of BMS-P5's therapeutic potential as a PAD4 inhibitor. Researchers should always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for BMS-P5 Free Base in Neutrophil Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] In neutrophils, PAD4 plays a critical role in the process of NETosis, or the formation of Neutrophil Extracellular Traps (NETs).[3][4] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are released by neutrophils to trap and kill pathogens.[5] However, excessive NET formation is implicated in the pathophysiology of various diseases, including cancer and autoimmune disorders.
The mechanism of NETosis involves the citrullination of histone H3, a post-translational modification catalyzed by PAD4 that leads to chromatin decondensation. BMS-P5 specifically inhibits PAD4, thereby preventing histone citrullination and subsequent NET formation. This makes BMS-P5 a valuable tool for studying the role of PAD4 and NETosis in various physiological and pathological processes. These application notes provide detailed protocols for the use of BMS-P5 free base in in vitro and in vivo neutrophil studies.
Mechanism of Action of BMS-P5 in Neutrophils
BMS-P5 acts as a selective inhibitor of PAD4, an enzyme primarily located in the nucleus of neutrophils. Upon neutrophil activation by various stimuli, such as pathogens or inflammatory mediators, PAD4 is activated. Activated PAD4 catalyzes the conversion of arginine residues on histone H3 to citrulline. This process, known as citrullination, neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation. This decondensation is a prerequisite for the release of NETs. By inhibiting PAD4, BMS-P5 blocks this critical step, thereby preventing NET formation.
Figure 1: Signaling pathway of BMS-P5 in inhibiting NETosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BMS-P5 and its effects on neutrophil functions.
Table 1: In Vitro Efficacy of BMS-P5
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 (PAD4) | 98 nM | Enzyme Assay | Demonstrates high potency and selectivity for PAD4 over PAD1, PAD2, and PAD3. | |
| Effective Concentration | 1 - 100 µM | Mouse and Human Neutrophils | Dose-dependent inhibition of NET formation induced by various stimuli. | |
| Incubation Time | 30 minutes | Mouse and Human Neutrophils | Pre-incubation time before stimulation to ensure target engagement. |
Table 2: In Vivo Experimental Parameters for BMS-P5
| Parameter | Value | Animal Model | Vehicle | Comments | Reference |
| Dosage | 50 mg/kg | Syngeneic mouse model of multiple myeloma | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6 | Administered by oral gavage twice a day. |
Experimental Protocols
In Vitro Inhibition of NETosis
This protocol describes how to assess the inhibitory effect of BMS-P5 on NET formation in isolated neutrophils.
a. Isolation of Mouse Bone Marrow Neutrophils
-
Euthanize mice and dissect the femur and tibia.
-
Clean the bones from surrounding tissue and place them in neutrophil media (RPMI 1640 with 10% FCS and 1M HEPES).
-
Cut the ends of the bones and flush the bone marrow with neutrophil media using a 27G needle.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.
-
Resuspend the pellet and lyse red blood cells using a lysis buffer.
-
Filter the cell suspension through a 70 µm filter to obtain a single-cell suspension.
-
Further purify neutrophils using a negative selection kit according to the manufacturer's instructions.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
b. NETosis Induction and Inhibition
-
Resuspend isolated neutrophils in neutrophil culture medium to a concentration of 1 x 10^6 cells/mL.
-
Pre-treat neutrophils with BMS-P5 (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Induce NETosis by adding a stimulus. Common stimuli include:
-
Phorbol 12-myristate 13-acetate (PMA): 50 nM
-
Calcium Ionophore (e.g., A23187): 5 µM
-
Conditioned medium from cancer cells (e.g., multiple myeloma cells)
-
-
Incubate the cells for 2-4 hours at 37°C to allow for NET formation.
c. Quantification of NETosis
-
Fluorescence Microscopy:
-
Seed neutrophils on coverslips coated with poly-L-lysine.
-
After stimulation, fix the cells with 4% paraformaldehyde.
-
Stain with a cell-impermeable DNA dye (e.g., SYTOX Green) or Hoechst 33342 to visualize extracellular DNA (NETs).
-
For more specific detection, perform immunofluorescence for citrullinated histone H3 (H3Cit).
-
Acquire images using a fluorescence microscope and quantify the percentage of NET-forming cells.
-
-
Flow Cytometry:
-
After incubation, add SYTOX Green to the cell suspension.
-
Analyze the samples using a flow cytometer.
-
The percentage of SYTOX Green-positive cells represents the population of neutrophils that have undergone NETosis.
-
Figure 2: In vitro workflow for studying BMS-P5 effects.
In Vivo Inhibition of NETosis in a Mouse Model
This protocol provides a general guideline for administering BMS-P5 in a mouse model to study its effects on NETosis in vivo.
a. Animal Model and Treatment
-
Use an appropriate mouse model for the disease under investigation (e.g., a syngeneic mouse model of multiple myeloma).
-
Prepare the BMS-P5 formulation for oral gavage. A typical vehicle is 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).
-
Administer BMS-P5 at a dose of 50 mg/kg via oral gavage, typically twice a day.
-
Include a vehicle control group that receives the formulation without BMS-P5.
-
Monitor the animals for disease progression and humane endpoints.
b. Assessment of In Vivo NETosis
-
At the end of the study, collect blood or tissue samples (e.g., bone marrow).
-
Isolate neutrophils as described in the in vitro protocol.
-
Analyze the level of citrullinated histone H3 in cell lysates by Western blot to assess the in vivo inhibition of PAD4.
-
Measure markers of NETosis in plasma, such as cell-free DNA or citrullinated histone H3-DNA complexes, using ELISA or other immunoassays.
Concluding Remarks
This compound is a powerful research tool for investigating the role of PAD4 and NETosis in health and disease. The protocols outlined in these application notes provide a framework for conducting both in vitro and in vivo studies to explore the therapeutic potential of PAD4 inhibition. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of appropriate controls and quantification methods is essential for obtaining robust and reproducible data.
References
- 1. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Isolation of Neutrophil Nuclei for Use in NETosis Assays [bio-protocol.org]
Application Notes and Protocols: BMS-P5 Free Base Treatment of Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-P5 is a potent and selective, orally active inhibitor of peptidylarginine deiminase 4 (PAD4).[1][2] In the context of multiple myeloma, BMS-P5 has been shown to impede disease progression by inhibiting the formation of Neutrophil Extracellular Traps (NETs).[3][4] This document provides detailed application notes and protocols for the use of BMS-P5 free base in the treatment of multiple myeloma cell lines, based on preclinical research.
Mechanism of Action
Multiple myeloma cells can induce neutrophils to undergo NETosis, a process that releases web-like structures composed of DNA, histones, and granular proteins. These NETs are believed to contribute to a pro-tumorigenic microenvironment. The formation of NETs is dependent on the citrullination of histones, a post-translational modification catalyzed by PAD enzymes, particularly PAD4.
BMS-P5 selectively inhibits PAD4, thereby preventing the citrullination of histone H3. This action blocks the formation of NETs induced by multiple myeloma cells.[3] By disrupting this process, BMS-P5 may reduce the pro-tumorigenic effects of NETs and delay tumor progression.
Signaling Pathway
Caption: BMS-P5 inhibits PAD4-mediated histone citrullination, blocking NETosis.
Quantitative Data
Table 1: Inhibitory Potency of BMS-P5 against PAD Enzymes
| Target | IC50 (nM) | Selectivity |
| PAD4 | 98 | Selective over PAD1, PAD2, and PAD3 |
| PAD1 | >10,000 | >100-fold |
| PAD2 | >10,000 | >100-fold |
| PAD3 | >10,000 | >100-fold |
Table 2: Effect of BMS-P5 on Apoptosis of Multiple Myeloma Cell Lines
| Cell Line | Treatment | Incubation Time | Apoptosis Detection Method | Result |
| Mouse Myeloma Cells | 1 µM BMS-P5 | 24 hours | Not specified in search results | No significant increase in apoptosis observed. |
Table 3: In Vivo Efficacy of BMS-P5 in a Syngeneic Mouse Model of Multiple Myeloma
| Animal Model | Dosage | Administration | Outcome |
| Syngeneic mouse model of MM | 50 mg/kg | Oral gavage, twice a day | Significantly delayed development of symptoms and prolonged survival. |
Experimental Protocols
NET Formation Assay
This protocol is designed to assess the ability of BMS-P5 to inhibit NET formation induced by multiple myeloma cells.
Experimental Workflow:
Caption: Workflow for the Neutrophil Extracellular Trap (NET) formation assay.
Materials:
-
This compound
-
Neutrophil isolation kit
-
Multiple myeloma cell lines (e.g., RPMI-8226, DP42, 5TGM1)
-
Culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Conditioned medium (CM) from multiple myeloma cell cultures
-
Sytox Green nucleic acid stain
-
Primary antibody: anti-citrullinated histone H3 (e.g., Abcam ab5103)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or from human peripheral blood using a neutrophil isolation kit according to the manufacturer's instructions.
-
Cell Culture: Culture multiple myeloma cell lines in appropriate media supplemented with FBS and antibiotics. Prepare conditioned medium (CM) by collecting the supernatant from confluent cell cultures and filtering it.
-
Treatment: Pre-treat the isolated neutrophils with desired concentrations of BMS-P5 (e.g., 10 µM and 100 µM) for 30 minutes.
-
Stimulation: Add the multiple myeloma CM to the pre-treated neutrophils and incubate for 4-8 hours to induce NET formation.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for extracellular DNA using Sytox Green.
-
Permeabilize the cells and stain for citrullinated histone H3 using a primary antibody followed by a fluorescently labeled secondary antibody.
-
-
Quantification: Visualize the cells using a fluorescence microscope. Quantify the percentage of NET-forming cells by counting the number of cells with extracellular DNA fibers co-localized with citrullinated histone H3.
Western Blot for Citrullinated Histone H3
This protocol details the detection of citrullinated histone H3 in neutrophils treated with BMS-P5.
Materials:
-
This compound
-
Isolated neutrophils
-
Multiple myeloma conditioned medium (CM)
-
Lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-citrullinated histone H3 (e.g., Abcam ab5103)
-
Primary antibody: anti-total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat isolated neutrophils with BMS-P5 and stimulate with multiple myeloma CM as described in the NET formation assay protocol.
-
Cell Lysis: Lyse the cells with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 10-25 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total histone H3 to ensure equal protein loading.
Cell Viability Assay
This protocol is for assessing the effect of BMS-P5 on the viability of multiple myeloma cell lines.
Materials:
-
This compound
-
Multiple myeloma cell lines
-
96-well plates
-
Cell counting kit-8 (CCK-8) or MTT assay kit
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: Add varying concentrations of BMS-P5 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
Assay: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis in BMS-P5 treated cells.
Materials:
-
This compound
-
Multiple myeloma cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat multiple myeloma cells with BMS-P5 at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Gavage of BMS-P5 Free Base
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the preparation and oral administration of BMS-P5 free base, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). The information is intended for use in preclinical research settings.
Introduction
BMS-P5 is a potent and selective, orally active inhibitor of PAD4 with an IC50 of 98 nM.[1][2][3] It demonstrates high selectivity for PAD4 over other PAD isozymes such as PAD1, PAD2, and PAD3.[1][4] The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histone H3. This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the pathogenesis of various diseases, including multiple myeloma. Preclinical studies have shown that administration of BMS-P5 can block the formation of NETs and delay disease progression in a syngeneic mouse model of multiple myeloma.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C27H32N6O2 | |
| Molecular Weight | 472.6 g/mol | |
| IC50 (PAD4) | 98 nM | |
| Solubility (DMSO) | 35 mg/mL (68.76 mM) [Need ultrasonic], 95 mg/mL (201.02 mM) | |
| Solubility (Ethanol) | 30 mg/mL, 95 mg/mL | |
| Solubility (DMF) | 20 mg/mL | |
| Solubility (Water) | Insoluble | |
| In Vivo Dosage (Oral Gavage) | 50 mg/kg |
Experimental Protocols
Preparation of BMS-P5 Formulation for Oral Gavage
This protocol is based on the formulation used in a key preclinical study investigating the effects of BMS-P5 in a mouse model of multiple myeloma.
Materials:
-
This compound powder
-
Methocel A4M (Methylcellulose)
-
Polysorbate 80 (Tween 80)
-
Sodium Acetate
-
Glacial Acetic Acid
-
Sterile, deionized water
-
50 mL sterile conical tubes
-
Stir plate and stir bar
-
pH meter
Procedure:
-
Prepare the Vehicle Solution (0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6): a. To prepare 50 mL of 100 mM sodium acetate buffer, dissolve 0.41 g of sodium acetate in approximately 45 mL of sterile, deionized water. b. Adjust the pH of the solution to 4.6 using glacial acetic acid. c. Add sterile, deionized water to bring the final volume to 50 mL. d. To this 50 mL buffer, add 0.25 g of Methocel A4M and 0.05 mL of polysorbate 80. e. Stir the solution vigorously on a stir plate until the Methocel A4M is fully dissolved. This may take several hours. The resulting solution should be clear to slightly opalescent.
-
Prepare the BMS-P5 Suspension: a. Determine the total volume of dosing solution required based on the number of animals and the dosing volume (typically 10 mL/kg for mice). b. Calculate the required amount of this compound based on the desired final concentration (e.g., for a 5 mg/mL solution to dose at 50 mg/kg in a 10 mL/kg volume). c. Weigh out the calculated amount of BMS-P5 powder. d. In a sterile conical tube, add a small volume of the prepared vehicle to the BMS-P5 powder to create a paste. e. Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.
Note: It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, it should be stored at 2-8°C and protected from light. The stability of the formulation under these conditions should be validated.
Oral Gavage Administration Protocol
This protocol outlines the procedure for administering the prepared BMS-P5 suspension to mice.
Materials:
-
Prepared BMS-P5 suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved or straight for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation: a. Weigh each animal accurately on the day of dosing. b. Calculate the individual dose volume for each animal based on its body weight and the concentration of the BMS-P5 suspension. For example, for a 20 g mouse at a 50 mg/kg dose with a 5 mg/mL suspension, the volume would be 0.2 mL.
-
Administration: a. Gently restrain the mouse. b. Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. c. Draw the calculated volume of the BMS-P5 suspension into the syringe, ensuring there are no air bubbles. d. Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Do not force the needle. e. Slowly dispense the contents of the syringe. f. Carefully remove the gavage needle. g. Monitor the animal for a short period after dosing to ensure there are no adverse effects.
Dosing Schedule:
In the reference study, BMS-P5 was administered by oral gavage twice a day. The specific dosing schedule should be adapted based on the experimental design and pharmacokinetic properties of the compound.
Visualizations
Signaling Pathway of BMS-P5 Action
References
Application Notes and Protocols for Fluorescent Microscopy of NETs with BMS-P5 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. However, excessive NET formation, a process known as NETosis, is implicated in the pathogenesis of various diseases, including autoimmune disorders, thrombosis, and cancer.[1] The enzyme Peptidylarginine Deiminase 4 (PAD4) plays a crucial role in NETosis by catalyzing the citrullination of histones, which leads to chromatin decondensation.[2][3]
BMS-P5 free base is a selective and orally active inhibitor of PAD4 with an IC50 of 98 nM.[4] By targeting PAD4, BMS-P5 effectively blocks the formation of NETs, making it a valuable tool for studying the role of NETosis in disease and a potential therapeutic agent.[5] These application notes provide detailed protocols for the use of this compound in the fluorescent microscopy of NETs, enabling researchers to investigate its inhibitory effects on NET formation.
Signaling Pathway of NETosis and Inhibition by BMS-P5
The formation of NETs is a complex process involving multiple signaling pathways. A key pathway involves the activation of PAD4, which is dependent on an influx of calcium. Activated PAD4 in the nucleus citrullinates histones, leading to the loss of their positive charge and subsequent chromatin decondensation. This is a critical step for the release of NETs. BMS-P5 acts as a potent inhibitor of PAD4, thereby preventing histone citrullination and blocking NET formation.
Figure 1: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of BMS-P5.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils
Materials:
-
Anticoagulated whole blood (e.g., with EDTA or heparin)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute anticoagulated whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate the upper layers, leaving the neutrophil/RBC pellet.
-
Resuspend the pellet in PBS and add RBC Lysis Buffer according to the manufacturer's instructions. Incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 10 minutes and discard the supernatant.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.
Protocol 2: Induction of NETosis and Inhibition with BMS-P5
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187, or conditioned media from cancer cells)
-
Cell culture plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy)
-
RPMI 1640 medium with 2% FBS
Procedure:
-
Seed isolated neutrophils at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-treat the neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Induce NETosis by adding the chosen stimulus. For example:
-
PMA: 25-100 nM
-
Calcium Ionophore (A23187): 4 µM
-
-
Include appropriate controls:
-
Untreated neutrophils (negative control)
-
Neutrophils with stimulus only (positive control)
-
Neutrophils with BMS-P5 only
-
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the stimulus.
Protocol 3: Fluorescent Staining and Imaging of NETs
Materials:
-
Cell-impermeable DNA dye (e.g., SYTOX Green, 0.2 µM)
-
Cell-permeable DNA dye (e.g., Hoechst 33342, 1 µg/mL) to counterstain all nuclei
-
Antibodies against NET components (optional, for co-staining), such as anti-myeloperoxidase (MPO) or anti-citrullinated histone H3 (CitH3).
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
After incubation, gently wash the wells with warm PBS to remove non-adherent cells.
-
For live-cell imaging: Add SYTOX Green and Hoechst 33342 to the media and image immediately. NETs will be visualized as extracellular DNA stained with SYTOX Green.
-
For fixed-cell imaging: a. Fix the cells with 4% PFA for 15 minutes at room temperature. b. Gently wash the wells twice with PBS. c. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (if performing immunostaining). d. Wash twice with PBS. e. Block with 5% BSA for 1 hour at room temperature. f. Incubate with primary antibodies (e.g., anti-MPO, anti-CitH3) overnight at 4°C. g. Wash three times with PBS. h. Incubate with fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature in the dark. i. Wash three times with PBS.
-
Acquire images using a fluorescence microscope with appropriate filters. Capture multiple fields of view per well for accurate quantification.
Experimental Workflow
The following diagram outlines the key steps for investigating the effect of BMS-P5 on NET formation using fluorescent microscopy.
Figure 2: Experimental workflow for studying the inhibition of NETosis by BMS-P5.
Data Presentation and Quantification
Quantification of NETs can be performed by measuring the area of extracellular DNA (SYTOX Green positive) relative to the total number of cells (Hoechst 33342 positive nuclei). Image analysis software such as ImageJ or specialized high-content imaging systems can be used for automated and unbiased quantification.
Quantitative Data Summary
The following tables summarize the inhibitory effect of BMS-P5 on NET formation induced by different stimuli, based on data adapted from the literature.
Table 1: Inhibition of Calcium Ionophore-Induced NET Formation by BMS-P5 in Mouse Neutrophils
| Treatment | Concentration (µM) | % NET Formation (Mean ± SD) |
| Vehicle Control | - | 5.2 ± 1.5 |
| Calcium Ionophore | 4 | 45.8 ± 5.1 |
| Calcium Ionophore + BMS-P5 | 1 | 12.3 ± 2.8 |
| Calcium Ionophore + GSK-484 (another PAD4i) | 10 | 15.1 ± 3.2 |
| Calcium Ionophore + Cl-amidine (pan-PADi) | 100 | 10.5 ± 2.1 |
| p < 0.05 compared to Calcium Ionophore alone |
Table 2: Inhibition of Multiple Myeloma (MM) Cell-Induced NET Formation by BMS-P5 in Human Neutrophils
| Treatment | Concentration (µM) | % NET Formation (Mean ± SD) |
| Neutrophils Alone | - | 8.1 ± 2.0 |
| Neutrophils + RPMI-8226 MM cells | - | 35.6 ± 4.5 |
| Neutrophils + RPMI-8226 MM cells + BMS-P5 | 1 | 14.2 ± 3.3 |
| Neutrophils + RPMI-8226 MM cells + GSK-484 | 10 | 16.8 ± 3.9 |
| *p < 0.05 compared to Neutrophils + RPMI-8226 MM cells |
Conclusion
This compound is a powerful and specific inhibitor of PAD4-dependent NETosis. The protocols and data presented here provide a comprehensive guide for researchers to utilize fluorescent microscopy to investigate the role of NETs in various pathological conditions and to evaluate the efficacy of PAD4 inhibition as a therapeutic strategy. The use of automated quantification methods is recommended for robust and reproducible results.
References
- 1. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MiR-155 Regulates PAD4-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-P5 Free Base in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMS-P5 free base, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in co-culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the role of PAD4 and Neutrophil Extracellular Traps (NETs) in various biological processes, particularly in the context of the tumor microenvironment.
Introduction
BMS-P5 is a selective, orally active small molecule inhibitor of PAD4 with an IC50 of 98 nM.[1][2] It exhibits selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[1][2] The primary mechanism of action of BMS-P5 is the inhibition of citrullination, a post-translational modification catalyzed by PAD enzymes. Specifically, BMS-P5 has been shown to block the citrullination of histone H3, a critical step in the formation of Neutrophil Extracellular Traps (NETs).[1] NETs are web-like structures composed of decondensed chromatin and granular proteins released by neutrophils, which have been implicated in various pathologies, including cancer progression.
Recent studies have highlighted the use of BMS-P5 in co-culture systems to dissect the interactions between neutrophils and cancer cells. For instance, in co-cultures of neutrophils and multiple myeloma (MM) cells, BMS-P5 has been demonstrated to abrogate MM-induced NET formation, thereby delaying disease progression in preclinical models. These findings suggest that targeting PAD4 with BMS-P5 could be a promising therapeutic strategy to modulate the tumor microenvironment.
Quantitative Data
The following tables summarize the key quantitative data associated with the use of this compound.
Table 1: In Vitro Activity of BMS-P5
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PAD4 Inhibition) | 98 nM | PAD enzyme assays | |
| Effective Concentration (NET Inhibition) | 1 µM - 100 µM | Neutrophils | |
| Non-toxic Concentration (Neutrophils, 6h) | 1 µM | Mouse Bone Marrow Neutrophils | |
| Non-toxic Concentration (Myeloma cells, 24h) | 1 µM | Mouse Myeloma Cells |
Table 2: In Vivo Activity of BMS-P5 in a Syngeneic Mouse Model of Multiple Myeloma
| Parameter | Dosage & Administration | Effect | Reference |
| Disease Progression | 50 mg/kg, oral gavage, twice daily | Significantly delayed development of symptoms | |
| Survival | 50 mg/kg, oral gavage, twice daily | Significantly prolonged survival of MM-bearing mice | |
| Biomarkers (Bone Marrow) | 50 mg/kg, oral gavage | Significantly reduced levels of cell-free DNA and citrullinated histone H3 |
Signaling Pathway
The diagram below illustrates the signaling pathway leading to NET formation and the point of intervention for BMS-P5.
Caption: Mechanism of BMS-P5 in inhibiting PAD4-mediated NET formation.
Experimental Protocols
Protocol 1: In Vitro Co-culture of Neutrophils and Multiple Myeloma Cells to Assess NET Formation
This protocol describes how to assess the effect of BMS-P5 on NET formation induced by multiple myeloma cells in a co-culture system.
Materials:
-
This compound (dissolved in fresh DMSO)
-
Mouse or human neutrophils
-
Multiple myeloma (MM) cell lines (e.g., DP42, 5TGM1, RPMI-8226)
-
RPMI-1640 medium with 2% Fetal Bovine Serum (FBS)
-
Transwell inserts (if physically separating cells)
-
Fluorescence microscope
-
DNA-binding dye (e.g., Sytox Green)
-
Antibodies for immunofluorescence (e.g., anti-citrullinated histone H3)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or peripheral blood of healthy human donors using standard density gradient centrifugation methods.
-
Cell Plating: Plate the isolated neutrophils in phenol-free RPMI-1640 medium with 2% FBS at a density of 2x10^6 cells/mL.
-
BMS-P5 Pre-treatment: Pre-treat the neutrophils with BMS-P5 (e.g., 1 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Co-culture Setup:
-
Conditioned Media (CM): Add conditioned media from MM cell cultures to the neutrophil culture.
-
Transwell System: Alternatively, culture MM cells in a Transwell insert placed above the neutrophil culture to allow for the exchange of soluble factors without direct cell-cell contact.
-
Direct Co-culture: Mix MM cells and neutrophils directly, although this can complicate downstream analysis.
-
-
Incubation: Incubate the co-culture for the desired time period (e.g., 4-8 hours) to allow for NET formation.
-
NET Visualization and Quantification:
-
Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) to visualize extracellular DNA (a key component of NETs).
-
Fix and permeabilize the cells for immunofluorescence staining of NET components like citrullinated histone H3 (H3cit) and neutrophil elastase.
-
Capture images using a fluorescence microscope and quantify the area of NETs or the number of NET-releasing cells using image analysis software.
-
Protocol 2: Western Blotting for Citrullinated Histone H3
This protocol is for detecting the levels of citrullinated histone H3 in neutrophil lysates following co-culture and treatment with BMS-P5.
Materials:
-
Cell lysates from co-culture experiment
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-citrullinated histone H3 (anti-H3cit), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After the co-culture incubation, lyse the neutrophils to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3cit and total histone H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3cit signal to the total histone H3 signal to determine the relative level of histone citrullination.
Experimental Workflow
The diagram below outlines a typical experimental workflow for studying the effect of BMS-P5 in a co-culture model.
Caption: Workflow for assessing BMS-P5's effect on MM-induced NETosis.
References
Measuring the In Vivo Efficacy of BMS-986126, an IRAK4 Inhibitor
A Note on Compound Nomenclature: The query specified "BMS-P5," which is a known selective inhibitor of Peptidylarginine Deiminase 4 (PAD4)[1][2][3][4]. However, the broader context of the request points towards the evaluation of an IRAK4 inhibitor. It is highly probable that "BMS-P5" was a conflation with BMS-986126 , a potent and selective IRAK4 inhibitor from Bristol Myers Squibb[5]. This document will, therefore, focus on the in vivo efficacy measurement of BMS-986126.
Application Notes
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase that functions downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases. BMS-986126 is a selective inhibitor of IRAK4 kinase activity, and these application notes provide a framework for assessing its efficacy in preclinical in vivo models.
The primary application for in vivo testing of BMS-986126 is in models of autoimmune diseases, such as lupus, where TLR signaling is a key driver of pathology. The protocols outlined below are designed to assess the ability of BMS-986126 to modulate inflammatory responses and disease progression in relevant animal models.
Key Experimental Readouts:
-
Pharmacodynamic (PD) Markers: Measurement of downstream signaling inhibition, such as reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-α) following a TLR agonist challenge.
-
Disease-Specific Readouts: In lupus models, this includes monitoring proteinuria, anti-dsDNA antibody titers, and skin inflammation.
-
Gene Expression Analysis: Evaluation of changes in the expression of interferon-regulated genes in peripheral blood.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters of BMS-986126.
Table 1: In Vitro Potency of BMS-986126
| Assay | IC50 (nM) | Reference |
| IRAK4 Kinase Activity | 5.3 |
Table 2: In Vivo Efficacy of BMS-986126 in a Murine Lupus Model (MRL/lpr)
| Treatment Group | Dose (mg/kg, oral) | Key Finding | Reference |
| BMS-986126 | 30 | Significant reduction in skin inflammation | |
| Prednisolone | 0.3 | Moderate reduction in skin inflammation | |
| BMS-986126 + Prednisolone | 3 + 0.1 | Robust, synergistic reduction in skin inflammation |
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
In Vivo Efficacy Experimental Workflow
Caption: Workflow for in vivo efficacy testing of BMS-986126.
Experimental Protocols
Protocol 1: Pharmacodynamic Assessment of IRAK4 Inhibition in Mice
Objective: To determine the in vivo pharmacodynamic effects of BMS-986126 on TLR-mediated cytokine production.
Materials:
-
BMS-986126
-
Vehicle control (e.g., 0.5% methylcellulose)
-
TLR agonist (e.g., TLR7 agonist gardiquimod or TLR9 agonist ODN2216)
-
C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA kits for relevant cytokines (e.g., IL-6, TNF-α, IFN-α)
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a formulation of BMS-986126 in the vehicle at the desired concentrations.
-
Administer BMS-986126 or vehicle control to mice via oral gavage.
-
-
TLR Agonist Challenge:
-
At a specified time post-dose (e.g., 1 hour), challenge the mice with a TLR agonist administered intraperitoneally or subcutaneously.
-
-
Blood Collection:
-
At the time of peak cytokine response (e.g., 90 minutes post-challenge, to be determined in a pilot study), collect blood samples via cardiac puncture or retro-orbital bleeding into EDTA tubes.
-
-
Cytokine Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure the concentration of pro-inflammatory cytokines in the plasma using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production in the BMS-986126-treated groups compared to the vehicle-treated group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Protocol 2: Evaluation of BMS-986126 Efficacy in a Murine Model of Lupus (MRL/lpr)
Objective: To assess the therapeutic efficacy of BMS-986126 in a spontaneous mouse model of lupus.
Materials:
-
BMS-986126
-
Vehicle control
-
MRL/lpr mice (e.g., starting at 8 weeks of age)
-
Oral gavage needles
-
Equipment for monitoring proteinuria (e.g., metabolic cages, urinalysis strips)
-
ELISA kits for anti-dsDNA antibodies
-
Histology supplies
Procedure:
-
Animal Treatment:
-
Begin dosing MRL/lpr mice with BMS-986126 or vehicle control via oral gavage at a predetermined age (e.g., 8 weeks).
-
Continue daily or twice-daily dosing for a specified duration (e.g., 8-12 weeks).
-
-
Disease Monitoring:
-
Monitor the development of proteinuria weekly.
-
At regular intervals, collect blood samples to measure serum levels of anti-dsDNA antibodies.
-
Visually score skin lesions if they develop.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice and collect kidneys and other relevant tissues for histopathological analysis.
-
Process tissues for H&E staining to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the levels of proteinuria, anti-dsDNA antibodies, and histopathological scores between the BMS-986126-treated and vehicle-treated groups.
-
Use appropriate statistical methods (e.g., survival analysis, repeated measures ANOVA) to analyze the data.
-
These protocols provide a general framework. Specific details such as drug formulation, dosing volumes, and the timing of sample collection should be optimized for each study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BMS-P5 [chuchangbiotech.com]
- 5. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BMS-P5 Free Base
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of BMS-P5 free base in DMSO. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful preparation of BMS-P5 solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A: The reported solubility of this compound in DMSO varies across different suppliers, which is not uncommon for chemical compounds. It is crucial to consult the Certificate of Analysis (CoA) provided with your specific batch. However, published data indicates a solubility range from 35 mg/mL to as high as 250 mg/mL.[1][2] Always start with a small amount of your compound to test its solubility in your specific lot of DMSO.
Q2: I am seeing a lower solubility than what is reported on the datasheet. What could be the issue?
A: Several factors can influence the observed solubility. A common issue is the quality of the DMSO being used. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Water contamination in DMSO can significantly decrease the solubility of many organic compounds, including BMS-P5. Additionally, the purity of the this compound can affect its solubility.
Q3: How can I improve the dissolution of this compound in DMSO?
A: If you are experiencing difficulty dissolving this compound, gentle warming (to no more than 37°C) and vortexing can help. The use of an ultrasonic bath is also a common and effective method to aid dissolution. It is recommended to add the powdered compound to the solvent in small portions while vortexing.
Q4: What is the mechanism of action for BMS-P5?
A: BMS-P5 is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4). By inhibiting PAD4, BMS-P5 can block the formation of neutrophil extracellular traps (NETs). This mechanism is being investigated for its therapeutic potential in conditions such as multiple myeloma.
Troubleshooting Guide
Issue: Precipitate forms after the solution is prepared or stored.
-
Potential Cause 1: Supersaturated Solution. You may have exceeded the solubility limit of BMS-P5 in your specific conditions.
-
Solution: Try preparing a less concentrated stock solution. You can also gently warm the solution (not exceeding 37°C) to redissolve the precipitate before further dilution for your experiment. Always bring the solution to room temperature before use.
-
-
Potential Cause 2: Water Contamination. Moisture may have been introduced into your DMSO or the final solution.
-
Solution: Use fresh, anhydrous grade DMSO from a newly opened bottle. When preparing solutions, work in a low-humidity environment if possible and keep vials tightly sealed.
-
-
Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to precipitation.
-
Solution: Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue: The compound does not fully dissolve.
-
Potential Cause 1: Insufficient Sonication or Agitation. The compound may need more energy to fully dissolve.
-
Solution: Use an ultrasonic water bath for 15-30 minutes. Intermittent vortexing during this time can also be beneficial.
-
-
Potential Cause 2: Old or Wet DMSO. As mentioned, the quality of DMSO is critical.
-
Solution: Use fresh, high-purity, anhydrous DMSO. It is good practice to purchase smaller bottles of DMSO to ensure the solvent is fresh.
-
The following workflow can help you troubleshoot solubility issues:
Data Summary
The table below summarizes the publicly available data on the solubility of this compound in DMSO. Note the variability, which underscores the importance of consulting your batch-specific Certificate of Analysis.
| Supplier Data Point | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Supplier A | 95 | 201.02 | Suggests using fresh DMSO as moisture can reduce solubility. |
| Supplier B | 250 | 529.01 | Recommends the use of ultrasound and fresh, hygroscopic DMSO. |
| Supplier C | 35 | 68.76 | Advises using ultrasound and notes the impact of hygroscopic DMSO. |
Molecular Weight of this compound is approximately 472.58 g/mol .
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is designed to determine the approximate solubility of your specific batch of this compound in DMSO before preparing a large-volume stock solution.
-
Preparation:
-
Allow the vial of this compound and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weigh out approximately 1 mg of this compound into a clean, dry microcentrifuge tube.
-
-
Dissolution:
-
Add a small, precise volume of DMSO (e.g., 4 µL to target 250 mg/mL) to the tube.
-
Vortex the tube for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath for 15 minutes.
-
Visually inspect the solution for any undissolved particles against a bright light.
-
-
Incremental Solvent Addition:
-
If the solid has not dissolved, add another small, precise volume of DMSO (e.g., 2 µL) and repeat step 2.
-
Continue this process until the BMS-P5 is fully dissolved.
-
Calculate the final concentration to determine the solubility of your batch.
-
Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
-
Calculation:
-
Determine the required mass of this compound using its molecular weight (472.58 g/mol ). For 1 mL of a 100 mM solution, you will need 47.26 mg.
-
-
Weighing:
-
Tare a clean, dry vial on an analytical balance.
-
Carefully weigh the calculated amount of this compound into the vial.
-
-
Dissolution:
-
Add approximately 90% of the final required volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution until the solid is dispersed.
-
Place the vial in an ultrasonic bath until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, add DMSO to reach the final desired volume.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C as recommended on the product datasheet.
-
The following diagram illustrates the workflow for preparing a stock solution:
References
BMS-P5 free base stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of BMS-P5 free base.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years. Some suppliers suggest that the solid is stable for at least 4 years at -20°C.[1] It is shipped at room temperature, indicating stability for short periods without refrigeration.[1][2]
Q2: How should I store stock solutions of BMS-P5?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions in a suitable solvent at -80°C for up to 1 year. For shorter periods, storage at -20°C for up to 1 month is acceptable.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in DMSO at a concentration of 95 mg/mL (201.02 mM). It is important to use fresh, anhydrous DMSO as moisture can reduce solubility. The compound is insoluble in water.
Q4: Are there established protocols for preparing BMS-P5 formulations for in vivo studies?
A4: Yes, for oral administration in animal models, a common formulation involves dissolving BMS-P5 in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil. It is recommended to prepare these working solutions fresh on the day of use.
Q5: What is the mechanism of action of BMS-P5?
A5: BMS-P5 is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4). By inhibiting PAD4, BMS-P5 blocks the citrullination of histones, a key step in the formation of neutrophil extracellular traps (NETs). This mechanism is implicated in diseases such as multiple myeloma.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO. | 1. The DMSO may have absorbed moisture. 2. The concentration is too high. | 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution or use sonication to aid dissolution. Ensure you do not exceed the solubility limit of 95 mg/mL. |
| Precipitation observed in stock solution upon storage. | 1. The storage temperature is not low enough. 2. The solution has undergone multiple freeze-thaw cycles. 3. Solvent evaporation. | 1. Store stock solutions at -80°C for long-term stability. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | 1. Degradation of BMS-P5 in the working solution. 2. Incomplete dissolution of the compound. | 1. Prepare fresh working solutions for each experiment, especially for aqueous-based buffers. While specific data on pH and light stability is not readily available, it is best practice to protect solutions from light and maintain a consistent pH. 2. Visually inspect for complete dissolution before use. If necessary, briefly sonicate the solution. |
| Low efficacy in in vivo studies. | 1. Poor oral bioavailability of the formulation. 2. Degradation of the compound in the formulation. | 1. Ensure the formulation is prepared correctly, following established protocols that use vehicles like PEG300 and Tween-80 to improve solubility and absorption. 2. Always prepare the oral gavage solution fresh before each administration. |
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | -20°C | ≥ 4 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | -20°C | 1 month |
Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 95 mg/mL (201.02 mM) | Use fresh, anhydrous DMSO. | |
| Water | Insoluble | ||
| Ethanol | 95 mg/mL | ||
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.08 mg/mL | Prepare fresh daily. | |
| In vivo formulation (DMSO, Corn oil) | ≥ 2.08 mg/mL | Prepare fresh daily; may not be suitable for long-term dosing. |
Experimental Protocols & Visualizations
Experimental Workflow for Stability Assessment
The following workflow outlines a general procedure for assessing the stability of a this compound stock solution.
Caption: Workflow for assessing the stability of BMS-P5 stock solutions.
Signaling Pathway
BMS-P5 acts by inhibiting PAD4, which is crucial for the process of NETosis.
Caption: BMS-P5 inhibits PAD4-mediated NET formation.
References
Technical Support Center: BMS-P5 Free Base
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and handling of BMS-P5 free base stock solutions. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data presented for ease of use in your experiments.
Troubleshooting and FAQs
This section addresses common issues that may arise during the preparation of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in the recommended solvent. What should I do?
A1: Several factors can influence the dissolution of this compound:
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents like DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of compounds.[1][2]
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of BMS-P5 in that specific solvent. Please refer to the solubility data table below.
-
Temperature: Gentle warming (e.g., 37°C) and vortexing or sonication can facilitate dissolution.[1] However, avoid excessive heat as it may degrade the compound.
-
Compound Purity: Impurities in the compound can affect its solubility.
Q2: I observed precipitation in my stock solution after storage or upon dilution into an aqueous medium. What is the cause and how can I resolve it?
A2: This is a common phenomenon known as "precipitation upon dilution" or "solvent shock."[3][4] It occurs when a compound dissolved in a high-concentration organic stock solution is introduced into an aqueous environment where its solubility is much lower.
-
To re-dissolve precipitate in a stock solution: Gently warm the vial and vortex or sonicate until the solution becomes clear.
-
To prevent precipitation upon dilution:
-
Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of the aqueous medium, then add this to the final volume.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is as low as possible (typically ≤ 0.1% to 0.5%) to avoid affecting the biological system.
-
Q3: What is the best way to store my this compound stock solution to ensure its stability?
A3: For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₆O₂ | |
| Molecular Weight | 472.6 g/mol | |
| Appearance | Off-white to light yellow solid powder |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 5 mg/mL (up to 95 mg/mL reported) | |
| DMF | 20 mg/mL | |
| Ethanol | 30 mg/mL (up to 95 mg/mL reported) | |
| Ethanol:PBS (pH 7.2) (1:8) | 0.11 mg/mL | |
| Water | Insoluble |
Table 3: Recommended Storage Conditions for BMS-P5 Stock Solutions
| Storage Temperature | Duration in Solvent | Reference |
| -20°C | 1 month | |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber glass or polypropylene recommended)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.
-
Calculate Mass: Calculate the required mass of this compound using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM x 1 mL x 472.6 g/mol = 4.726 mg
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be used to aid dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing a BMS-P5 stock solution and a logical troubleshooting guide for solubility issues.
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for BMS-P5 solubility issues.
References
Technical Support Center: Optimizing BMS-P5 Free Base Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-P5 free base in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure the successful application of this potent and selective PAD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-P5?
A1: BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3][4][5] PAD4 is an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification called citrullination. In the context of immunology, PAD4-mediated citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. By inhibiting PAD4, BMS-P5 blocks histone citrullination and subsequent NET formation (NETosis).
Q2: What is the recommended starting concentration for BMS-P5 in cell culture?
A2: The optimal concentration of BMS-P5 will vary depending on the cell type and the specific experimental endpoint. However, based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for in vitro assays targeting the inhibition of NETosis. For some applications, concentrations up to 100 µM have been used. A preliminary dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and ethanol but insoluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing your working concentration, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is BMS-P5 selective for PAD4?
A4: Yes, BMS-P5 is a selective inhibitor of PAD4. It shows significantly less activity against other PAD isozymes such as PAD1, PAD2, and PAD3. The IC50 value for BMS-P5 against PAD4 is approximately 98 nM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect of BMS-P5 on NETosis is observed. | 1. Suboptimal concentration: The concentration of BMS-P5 may be too low for the specific cell type or stimulus used. 2. Inactive compound: Improper storage or handling may have led to the degradation of BMS-P5. 3. Cell-specific resistance: The cells may have a mechanism of resistance or the PAD4 pathway may not be the primary driver of the observed phenotype. 4. Issues with NETosis induction: The stimulus used to induce NETosis may not be potent enough or the detection method may not be sensitive enough. | 1. Perform a dose-response experiment: Test a range of BMS-P5 concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration. 2. Use a fresh aliquot of BMS-P5: Prepare a new stock solution from a fresh vial of the compound. Ensure proper storage conditions are maintained. 3. Confirm PAD4 expression and activity: Verify that your cells express PAD4 and that the stimulus you are using is known to induce PAD4-dependent NETosis. Consider using a positive control cell line known to be sensitive to PAD4 inhibition. 4. Optimize NETosis induction and detection: Use a potent and well-characterized stimulus for NETosis (e.g., PMA, ionomycin, or specific pathogens). For detection, use a reliable method such as SYTOX Green staining for extracellular DNA or immunofluorescence for citrullinated histone H3 (H3Cit). |
| Unexpected cytotoxicity or cell death is observed. | 1. High concentration of BMS-P5: Although reported to have low cytotoxicity at effective concentrations, higher concentrations may induce off-target effects. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high. 3. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the compound or the solvent. 4. Contamination: The cell culture may be contaminated with bacteria or mycoplasma. | 1. Lower the concentration of BMS-P5: If possible, use a lower concentration of BMS-P5 that still achieves the desired biological effect. 2. Reduce the final DMSO concentration: Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a more diluted working stock of BMS-P5 if necessary. 3. Perform a cytotoxicity assay: Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of BMS-P5 for your specific cell line. 4. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Precipitate forms in the cell culture medium. | 1. Poor solubility: BMS-P5 may precipitate out of the aqueous culture medium, especially at higher concentrations. 2. Interaction with media components: The compound may be interacting with components of the cell culture medium. | 1. Prepare fresh dilutions: Prepare fresh dilutions of BMS-P5 in pre-warmed medium just before use. 2. Check the final DMSO concentration: A higher final DMSO concentration might be needed to maintain solubility, but be mindful of its potential toxicity. 3. Visually inspect the medium: After adding BMS-P5 to the medium, visually inspect for any signs of precipitation before adding it to the cells. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of BMS-P5 on a given cell line.
Materials:
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of BMS-P5 in complete culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest BMS-P5 concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared BMS-P5 dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Protocol 2: Inhibition of NETosis Assay
This protocol is for assessing the inhibitory effect of BMS-P5 on NET formation in neutrophils.
Materials:
-
Isolated neutrophils
-
This compound
-
Sterile DMSO
-
NETosis-inducing agent (e.g., PMA or ionomycin)
-
SYTOX Green nucleic acid stain
-
Black 96-well plate with a clear bottom
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Neutrophil Seeding: Seed freshly isolated neutrophils in a black 96-well plate.
-
BMS-P5 Pre-treatment: Treat the neutrophils with various concentrations of BMS-P5 or a vehicle control (DMSO) for 30 minutes at 37°C.
-
NETosis Induction: Add the NETosis-inducing agent (e.g., 100 nM PMA or 4 µM ionomycin) to the wells.
-
SYTOX Green Staining: Immediately after adding the inducer, add SYTOX Green to each well at a final concentration of 100 nM.
-
Kinetic Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 15-30 minutes for 2-4 hours using a fluorescence microplate reader.
-
Microscopic Visualization (Optional): At the end of the incubation, visualize the NETs using a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the kinetics of NET formation. Compare the curves of BMS-P5-treated wells to the control wells to determine the inhibitory effect.
Signaling Pathways and Workflows
PAD4-Mediated NETosis Signaling Pathway
Caption: The signaling pathway of PAD4-mediated NETosis and the inhibitory action of BMS-P5.
Experimental Workflow for Assessing BMS-P5 Efficacy
Caption: A generalized experimental workflow for evaluating the efficacy of BMS-P5 in cell culture.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
How to prevent BMS-P5 free base precipitation
Welcome to the technical support center for BMS-P5. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of BMS-P5 free base during their experiments.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. Why is this happening?
A1: this compound is known to be insoluble in water.[1] When a concentrated DMSO stock solution of BMS-P5 is diluted into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to crash out of solution, a phenomenon known as antisolvent precipitation. The high solubility in DMSO is significantly reduced upon the addition of aqueous media.
Q2: My BMS-P5 DMSO stock solution, which was previously clear, now shows signs of precipitation. What could be the cause?
A2: Precipitation in a DMSO stock solution of BMS-P5 can occur for a few reasons:
-
Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] The presence of water in your DMSO can significantly decrease the solubility of this compound.[1][2] It is recommended to use fresh, anhydrous DMSO.[1]
-
Storage Conditions: Improper storage can lead to precipitation. Stock solutions should be stored at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Concentration Exceeds Solubility Limit: While BMS-P5 is highly soluble in DMSO, it is possible to create a supersaturated solution that may precipitate over time, especially with temperature fluctuations.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A3: While the provided documentation does not specify the pKa of BMS-P5, the chemical structure suggests it has basic functional groups. The solubility of compounds with such groups can be pH-dependent. Generally, for a basic compound, solubility increases as the pH of the aqueous solution decreases (becomes more acidic). However, it is crucial to ensure that any pH adjustment is compatible with your specific experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution in Aqueous Buffer
This is the most common precipitation issue encountered with this compound. The following troubleshooting workflow can help address this problem.
Caption: A stepwise guide to resolving BMS-P5 precipitation when diluting into aqueous solutions.
-
Step 1: Decrease the Final Concentration: The simplest approach is to lower the final concentration of BMS-P5 in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.
-
Step 2: Employ Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Step 3: Use a Co-solvent: For in vivo or certain in vitro experiments, the use of co-solvents is often necessary. Formulations including PEG300, Tween-80, saline, or SBE-β-CD have been documented to improve the solubility of BMS-P5.
-
Step 4: Optimize Buffer Composition: The components of your buffer can influence solubility. High salt concentrations may decrease solubility. If your experiment allows, try reducing the salt concentration or testing alternative buffer systems.
-
Step 5: Sonication or Gentle Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help redissolve any precipitate that may have formed. However, ensure that the temperature increase will not negatively impact the compound's stability or your experimental setup.
Issue 2: Precipitate in DMSO Stock Solution
-
Action 1: Use Fresh, Anhydrous DMSO: Discard the current stock and prepare a new one using a fresh, unopened bottle of anhydrous DMSO.
-
Action 2: Gentle Warming and Vortexing: Gently warm the vial to 37°C and vortex thoroughly. This may help redissolve the precipitate if it is due to temperature fluctuations during storage.
-
Action 3: Centrifugation: If the precipitate does not redissolve, you can centrifuge the stock solution at high speed and carefully aspirate the supernatant for your experiment. Note that this will lower the actual concentration of your stock solution. It is advisable to re-quantify the concentration if possible.
-
Action 4: Aliquot for Storage: To prevent future issues, aliquot the new stock solution into single-use volumes and store them properly at -80°C to minimize water absorption and the effects of freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 95 mg/mL (201.02 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | |
| DMSO | 35 mg/mL (68.76 mM) | Requires sonication to dissolve. | |
| Ethanol | 95 mg/mL | - | |
| Water | Insoluble | - |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Stock Solution | Procedure | Final Concentration | Reference |
| DMSO, PEG300, Tween-80, Saline | 20.8 mg/mL in DMSO | Add 100 µL of stock to 400 µL PEG300, mix. Add 50 µL Tween-80, mix. Add 450 µL Saline. | ≥ 2.08 mg/mL | |
| DMSO, SBE-β-CD in Saline | 20.8 mg/mL in DMSO | Add 100 µL of stock to 900 µL of 20% SBE-β-CD in Saline, mix. | ≥ 2.08 mg/mL | |
| DMSO, Corn oil | 20.8 mg/mL in DMSO | Add 100 µL of stock to 900 µL of Corn oil, mix. | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 472.58 g/mol . To prepare a 10 mM solution, you will need 4.726 mg of BMS-P5 per 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of BMS-P5 powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the powder is completely dissolved. If necessary, brief sonication can be applied. d. Visually inspect the solution to ensure there is no precipitate. e. Aliquot the stock solution into single-use volumes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assay
This protocol can be used to determine the solubility of BMS-P5 in your specific aqueous buffer.
-
Materials: 10 mM BMS-P5 in DMSO, your aqueous buffer of interest, 96-well plate, plate shaker, plate reader capable of measuring absorbance at 620 nm.
-
Procedure: a. Prepare a serial dilution of your 10 mM BMS-P5 stock solution in DMSO. b. In a 96-well plate, add 2 µL of each DMSO dilution in triplicate. c. Add 198 µL of your aqueous buffer to each well (this results in a 1:100 dilution and a final DMSO concentration of 1%). d. Seal the plate and shake it at room temperature for 2 hours. e. Measure the absorbance (turbidity) of each well at 620 nm. An increase in absorbance compared to a buffer-only control indicates precipitation. f. The highest concentration that does not show a significant increase in absorbance is the approximate kinetic solubility in your buffer.
Signaling Pathway
BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is an enzyme that plays a crucial role in a process called citrullination, which is the conversion of arginine residues in proteins to citrulline. This process is implicated in the formation of Neutrophil Extracellular Traps (NETs), which are involved in various physiological and pathological processes, including cancer progression.
Caption: The inhibitory action of BMS-P5 on the PAD4-mediated citrullination pathway, which is critical for NET formation.
References
BMS-P5 free base long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of BMS-P5 free base in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound as a solid powder should be stored at -20°C for up to 3 years.[1]
Q2: What are the recommended storage conditions for this compound in solution?
A2: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][4]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, it may indicate degradation or that the solubility in that specific solvent and concentration has been exceeded. Consider preparing a fresh stock solution at a lower concentration.
Q5: How does BMS-P5 exert its biological effect?
A5: BMS-P5 is a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs). By inhibiting PAD4, BMS-P5 blocks histone citrullination and subsequent NET formation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using stored BMS-P5 solutions.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the age and storage conditions of your stock solution. Solutions stored for longer than the recommended periods (6 months at -80°C, 1 month at -20°C) may have degraded. Prepare a fresh stock solution from solid this compound.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Troubleshooting Step: Aliquoting stock solutions into single-use vials is crucial to prevent degradation from repeated temperature changes. If you have been using a stock solution that has undergone multiple freeze-thaw cycles, discard it and prepare a fresh, aliquoted stock.
-
-
Possible Cause 3: Solvent Quality.
-
Troubleshooting Step: Ensure you are using high-purity, anhydrous DMSO. The presence of water can affect the stability and solubility of BMS-P5.
-
Issue 2: Difficulty in completely dissolving this compound.
-
Possible Cause 1: Reaching Solubility Limit.
-
Troubleshooting Step: Refer to the solubility data provided by the supplier. If you are attempting to prepare a solution at a concentration higher than the recommended limit, it may not fully dissolve. Try preparing a more dilute stock solution.
-
-
Possible Cause 2: Inadequate Dissolution Technique.
-
Troubleshooting Step: Use gentle warming and vortexing to aid dissolution. Sonication can also be employed, but care should be taken to avoid excessive heating which could lead to degradation.
-
Data Presentation
Table 1: Summary of this compound Stability in Solution
| Solvent | Storage Temperature | Storage Duration | Stability Notes |
| DMSO | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Stability Assessment of BMS-P5 in Solution by HPLC
This protocol provides a general framework for assessing the stability of BMS-P5. A stability-indicating method specific to BMS-P5 would require development and validation.
-
Objective: To determine the percentage of intact BMS-P5 remaining in solution over time under specific storage conditions.
-
Materials:
-
BMS-P5 stock solution in the solvent of interest (e.g., DMSO).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reversed-phase C18 column.
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).
-
-
Procedure:
-
Prepare a fresh stock solution of BMS-P5 at a known concentration. This will serve as the time zero (T=0) reference.
-
Immediately analyze the T=0 sample by HPLC to determine the initial peak area of the intact BMS-P5.
-
Store aliquots of the same stock solution under the desired stability testing conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
Record the peak area of the intact BMS-P5 and any new peaks that may correspond to degradation products.
-
Calculate the percentage of BMS-P5 remaining at each time point relative to the T=0 sample.
-
Mandatory Visualizations
Caption: BMS-P5 signaling pathway in neutrophils.
Caption: Experimental workflow for stability testing.
References
Technical Support Center: In Vivo Delivery of BMS-P5 Free Base
Welcome to the technical support center for the in vivo delivery of BMS-P5 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the successful administration of this potent and selective PAD4 inhibitor in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
I. Troubleshooting Guides
This section addresses common issues encountered during the in vivo delivery of this compound in a question-and-answer format.
Issue 1: Poor Solubility and Vehicle Selection
-
Question: this compound is poorly soluble in aqueous solutions. What is the recommended vehicle for in vivo administration?
-
Answer: Due to its hydrophobic nature, BMS-P5 requires a non-aqueous or co-solvent vehicle for solubilization. The choice of vehicle is critical for bioavailability and minimizing local irritation.[1] For oral gavage, a commonly used vehicle is a suspension in 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate buffer (pH 4.6).[2] For intraperitoneal (IP) or intravenous (IV) injections, a solution can be prepared using a co-solvent system. A typical formulation involves dissolving BMS-P5 in a minimal amount of DMSO and then diluting it with other vehicles such as PEG300, Tween 80, and saline or ddH₂O.[3][4] It is crucial to prepare these formulations fresh and check for any precipitation before administration.
Issue 2: Compound Precipitation Upon Dilution or Injection
-
Question: My BMS-P5 formulation precipitates when I add the aqueous component or after injection. How can I prevent this?
-
Answer: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Optimize the co-solvent ratio: Gradually add the aqueous component to the DMSO stock solution while vortexing to identify the optimal ratio that maintains solubility.
-
Warm the vehicle: Gently warming the vehicle (e.g., to 37°C) can sometimes help in keeping the compound in solution, but be cautious about the compound's stability at higher temperatures.
-
Use of cyclodextrins: Encapsulating BMS-P5 in cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly enhance its aqueous solubility.[1]
-
For IP injections: Ensure the injection volume is appropriate for the animal's size to allow for rapid dispersal in the peritoneal cavity, which can help prevent localized precipitation.
-
Issue 3: Low or Variable Bioavailability
-
Question: I am observing low or highly variable plasma concentrations of BMS-P5 after oral administration. What could be the reasons and how can I improve it?
-
Answer: Low and variable oral bioavailability is often multifactorial for poorly soluble compounds.
-
Inconsistent dissolution: Ensure your suspension is homogenous before each administration. The particle size of the compound can also affect dissolution.
-
Food effects: Standardize the feeding schedule of your animals. Fasting animals overnight before oral dosing can reduce variability.
-
First-pass metabolism: BMS-P5 may be subject to metabolism in the gut wall or liver. While specific data for BMS-P5 is limited, this is a common characteristic of small molecule inhibitors.
-
Alternative routes: If oral bioavailability remains a challenge, consider alternative routes like intraperitoneal or intravenous injection to achieve more consistent systemic exposure.
-
Issue 4: Injection Site Reactions
-
Question: I am observing inflammation or irritation at the injection site after subcutaneous or intraperitoneal administration. What can I do?
-
Answer: Injection site reactions can be caused by the compound itself or the vehicle.
-
Vehicle toxicity: Some vehicles, especially at high concentrations, can cause local irritation. Evaluate the tolerability of the vehicle alone in a control group.
-
Compound precipitation: As mentioned, precipitation at the injection site can trigger an inflammatory response. Ensure the compound is fully dissolved.
-
pH of the formulation: Adjust the pH of your formulation to be as close to physiological pH (~7.4) as possible.
-
Injection volume and technique: Use the smallest effective volume and ensure proper injection technique to minimize tissue damage.
-
II. Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a reliable starting dose for BMS-P5 in mice?
-
A1: A dose of 50 mg/kg administered via oral gavage twice daily has been shown to be effective in a syngeneic mouse model of multiple myeloma, leading to delayed disease progression and prolonged survival. Dose-finding studies are recommended to determine the optimal dose for your specific model and experimental endpoint.
-
-
Q2: Can I administer BMS-P5 via intraperitoneal (IP) injection?
-
A2: Yes, IP injection is a viable alternative to oral gavage. A suitable formulation would involve dissolving BMS-P5 in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O. The maximum recommended injection volume for mice is typically < 10 ml/kg.
-
-
Q3: How should I store the BMS-P5 powder and stock solutions?
-
A3: BMS-P5 powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Pharmacokinetics and Toxicity
-
Q4: What is the oral bioavailability of BMS-P5?
-
Q5: What is the Maximum Tolerated Dose (MTD) of BMS-P5 in mice?
-
A5: The MTD for BMS-P5 has not been explicitly reported in the reviewed literature. It is recommended to perform a dose escalation study to determine the MTD in your specific animal model and strain.
-
-
Q6: Are there any known adverse effects of BMS-P5 in vivo?
-
A6: The available literature on the 50 mg/kg oral dose in a multiple myeloma mouse model did not report any significant adverse effects. However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
III. Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | 95 mg/mL (201.02 mM) | |
| Ethanol | 95 mg/mL |
Table 2: Example In Vivo Formulations for BMS-P5
| Administration Route | Vehicle Composition | Concentration | Reference |
| Oral Gavage | 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6) | 5 mg/mL (for a 50 mg/kg dose at 10 mL/kg) | |
| Injection (IP/IV) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 5 mg/mL | |
| Oral Suspension | Carboxymethylcellulose sodium (CMC-Na) solution | ≥5 mg/mL |
IV. Experimental Protocols
Protocol 1: Preparation of BMS-P5 for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Methocel A4M (Methylcellulose)
-
Polysorbate 80 (Tween 80)
-
Sodium acetate
-
Glacial acetic acid
-
Sterile water
-
-
Vehicle Preparation (100 mM Sodium Acetate, pH 4.6 with 0.5% Methocel A4M and 0.1% Polysorbate 80):
-
Prepare a 100 mM sodium acetate solution and adjust the pH to 4.6 using glacial acetic acid.
-
To the sodium acetate buffer, add Methocel A4M to a final concentration of 0.5% (w/v). Mix thoroughly and allow it to dissolve completely (this may require stirring overnight at 4°C).
-
Add polysorbate 80 to a final concentration of 0.1% (v/v) and mix until homogenous.
-
-
BMS-P5 Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates before administration.
-
Protocol 2: Preparation of BMS-P5 for Injection (Solution)
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween 80
-
Sterile saline or ddH₂O
-
-
Formulation Preparation (e.g., for a 5 mg/mL solution):
-
Dissolve BMS-P5 in DMSO to make a concentrated stock solution (e.g., 100 mg/mL).
-
In a separate sterile tube, combine the other vehicle components in the desired ratio (e.g., for a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Slowly add the BMS-P5 DMSO stock solution to the other vehicle components while vortexing.
-
Visually inspect the final solution for clarity and absence of precipitation. Prepare fresh before each use.
-
V. Visualizations
Caption: PAD4 signaling pathway leading to NETosis and its inhibition by BMS-P5.
Caption: A logical workflow for troubleshooting common issues in BMS-P5 in vivo delivery.
References
- 1. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
BMS-P5 Free Base: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of BMS-P5 free base in experiments. The focus is to address potential issues arising from its on-target and known selectivity profile.
Summary of Selectivity and Potency
BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). Its primary mechanism of action is the inhibition of citrullination, a post-translational modification of proteins catalyzed by PAD enzymes. Specifically, BMS-P5 has been shown to be highly selective for PAD4 over other PAD isoforms.
Table 1: In Vitro Potency and Selectivity of BMS-P5
| Target | IC50 (nM) | Selectivity vs. PAD4 |
| PAD4 | 98 | - |
| PAD1 | >10,000 | >102-fold |
| PAD2 | >10,000 | >102-fold |
| PAD3 | >10,000 | >102-fold |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A higher IC50 value indicates lower potency. The selectivity is calculated as the ratio of the IC50 for the off-target to the IC50 for the on-target.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by BMS-P5 is the one leading to Neutrophil Extracellular Trap (NET) formation, where PAD4 plays a crucial role.
PAD4-Mediated NETosis Signaling Pathway
Caption: On-target effect of BMS-P5 on the PAD4-mediated NETosis pathway.
General Experimental Workflow for Assessing BMS-P5 Activity
Caption: A typical workflow for evaluating the inhibitory effect of BMS-P5.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of target effect (e.g., citrullination, NETosis) observed. | 1. Compound Degradation: BMS-P5 may have degraded due to improper storage. 2. Insufficient Concentration: The concentration of BMS-P5 used may be too low for the specific cell type or stimulus. 3. Cell Health: Neutrophils are sensitive and may not be viable or responsive. 4. Assay Conditions: The stimulus used may not be potent enough or the incubation time may be too short. | 1. Storage: Ensure BMS-P5 is stored as a powder at -20°C and stock solutions in DMSO are stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Dose-Response: Perform a dose-response experiment with a wide range of BMS-P5 concentrations (e.g., 10 nM to 10 µM). 3. Cell Viability: Check neutrophil viability before and after the experiment using a method like Trypan Blue exclusion. 4. Optimization: Optimize the concentration of the stimulus and the incubation time for your specific experimental setup. |
| High background signal in citrullination or NETosis assays. | 1. Spontaneous Cell Activation: Neutrophils can become activated during isolation. 2. Reagent Issues: Antibodies for Western blotting or fluorescent dyes may have non-specific binding. | 1. Cell Handling: Handle neutrophils gently during isolation and keep them on ice to minimize spontaneous activation. 2. Assay Controls: Include appropriate negative controls (e.g., unstimulated cells, isotype control antibodies) to determine the level of background signal. |
| Inconsistent results between experiments. | 1. Donor Variability: Primary neutrophils from different donors can have varied responses. 2. Reagent Preparation: Inconsistent preparation of BMS-P5 dilutions or other reagents. | 1. Biological Replicates: Use neutrophils from multiple donors to ensure the observed effects are consistent. 2. Standard Operating Procedures: Follow a strict protocol for preparing all reagents and dilutions. Prepare fresh dilutions of BMS-P5 for each experiment. |
| Unexpected phenotype observed that does not seem related to PAD4 inhibition. | 1. Undocumented Off-Target Effect: While BMS-P5 is highly selective, the possibility of an off-target effect in a specific cellular context cannot be entirely ruled out. There is a lack of publicly available broad kinase screening data for BMS-P5. 2. Indirect Effects of PAD4 Inhibition: The downstream consequences of inhibiting PAD4 in your specific model system may be more complex than anticipated. | 1. Orthogonal Controls: Use another PAD4 inhibitor with a different chemical scaffold (e.g., GSK484) to see if the phenotype is reproducible. Consider performing a rescue experiment by introducing a PAD4 construct. If the phenotype persists and is critical, consider commissioning a broad off-target screening panel. 2. Literature Review: Conduct a thorough literature search on the broader biological roles of PAD4 and citrullination in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be stored as a solid at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q2: Is BMS-P5 selective for PAD4?
A2: Yes, BMS-P5 is highly selective for PAD4. It has been shown to have an IC50 of 98 nM for PAD4, while the IC50 values for other PAD isoforms (PAD1, PAD2, and PAD3) are all greater than 10,000 nM.[1][2]
Q3: Has a comprehensive off-target profile, such as a kinome scan, been published for BMS-P5?
A3: To date, a comprehensive, publicly available off-target screening panel, such as a kinome scan, for BMS-P5 has not been reported in the scientific literature. The available data focuses on its selectivity within the PAD enzyme family.
Q4: What are the expected on-target effects of BMS-P5 in a cellular assay?
A4: The primary on-target effect of BMS-P5 is the inhibition of PAD4's enzymatic activity. This leads to a reduction in protein citrullination, most notably of histones. In cell types like neutrophils, this results in the inhibition of Neutrophil Extracellular Trap (NET) formation.[1][3][4]
Q5: What are appropriate positive and negative controls when using BMS-P5 in a NETosis assay?
A5:
-
Positive Control (for NETosis): A known inducer of NETosis such as Phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., A23187).
-
Negative Control (for inhibition): A vehicle control (e.g., DMSO) at the same final concentration used for the BMS-P5 treatment.
-
Negative Control (for NETosis): Unstimulated cells to show the baseline level of NETs.
-
Orthogonal Control (for specificity): Consider using another selective PAD4 inhibitor (e.g., GSK484) to confirm that the observed effect is due to PAD4 inhibition.
Q6: Can BMS-P5 be used in in vivo studies?
A6: Yes, BMS-P5 is orally bioavailable and has been used in in vivo mouse models. For example, it has been administered via oral gavage in studies investigating its effect on multiple myeloma progression.
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's product datasheet for specific handling and safety instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Impact of Serum on BMS-P5 Free Base Activity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using BMS-P5 free base, a selective and orally active peptidylarginine deiminase 4 (PAD4) inhibitor.[1][2][3] The primary focus is to address common issues related to the impact of serum on the compound's activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm observing a higher IC50 for BMS-P5 in my cell-based assay containing serum compared to the reported 98 nM from biochemical assays. Why is this happening?
A1: This is a common and expected phenomenon known as a "serum shift". The discrepancy arises primarily from serum protein binding.[4][5] BMS-P5, like many small molecule inhibitors, can bind to proteins in the serum (e.g., albumin, alpha-1-acid glycoprotein). This binding sequesters the compound, reducing the free concentration of BMS-P5 available to enter the cells and inhibit its target, PAD4. The reported IC50 of 98 nM was likely determined in a purified, serum-free biochemical assay. The activity you observe in a cell-based assay with serum reflects the compound's "apparent potency" under more physiologically relevant conditions.
Q2: How does serum protein binding affect the translation of my in vitro results to in vivo models for multiple myeloma?
A2: Serum protein binding is a critical factor in translating in vitro potency to in vivo efficacy. Only the unbound, or "free," fraction of a drug is available to distribute into tissues, interact with the target protein, and exert a pharmacological effect. Although BMS-P5 has shown efficacy in mouse models of multiple myeloma when administered orally, a significant portion of the drug is likely bound to plasma proteins in the bloodstream. Understanding the extent of this binding helps in designing appropriate dosing regimens to achieve a therapeutic concentration of free BMS-P5 at the tumor site.
Q3: My results with BMS-P5 are inconsistent across different batches of fetal bovine serum (FBS). What could be the cause and how can I mitigate this?
A3: Inconsistent results often stem from the inherent variability between different lots of FBS. The composition and concentration of proteins can vary significantly from one batch to another. To improve the reproducibility of your experiments, it is highly recommended to purchase a single large lot of FBS, qualify it for your specific assay, and use this same lot for the entire duration of your study. Additionally, ensure other experimental parameters like cell density, passage number, and incubation times are kept consistent.
Q4: Besides protein binding, are there other components in serum that could interfere with my BMS-P5 assays?
A4: Yes, other serum components can cause interference, particularly in plate-based assays. For example, if you are using a fluorescence-based readout to measure NETosis (e.g., DNA dyes), components in the serum can be autofluorescent, leading to high background signals. It is crucial to include appropriate controls, such as "media + serum only" wells, to quantify and subtract this background noise. In some cases, performing the final measurement in a serum-free buffer can also help reduce interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant loss of BMS-P5 activity in cell-based assays containing serum. | High serum protein binding is reducing the free concentration of the inhibitor available to the cells. | 1. Quantify the Effect: Perform a serum shift assay to determine the IC50 of BMS-P5 in the presence of varying serum concentrations (e.g., 0%, 2%, 5%, 10% FBS). This will allow you to quantify the fold-shift in potency. 2. Adjust Assay Conditions: If your cell line can tolerate it, consider reducing the serum concentration or using serum-free media during the compound treatment phase. 3. Use Human Serum: If your goal is to predict in vivo activity in humans, consider using human serum in your assays, as protein binding can differ between species. |
| High variability in results between experiments. | Lot-to-lot variability in serum composition. Inconsistent cell culture conditions. | 1. Standardize Serum: Purchase a large, single lot of serum and pre-test it for your assays. Use this lot exclusively for a series of related experiments. 2. Control Cell State: Ensure cells are seeded at a consistent density and are in a logarithmic growth phase. Avoid using cells of a high passage number. 3. Pipetting Accuracy: Use calibrated pipettes and consistent techniques, especially when performing serial dilutions of BMS-P5. |
| High background signal in fluorescence-based NETosis assays. | Autofluorescence from serum components (e.g., phenol red, riboflavin). Non-specific binding of detection antibodies to Fc receptors on cells. | 1. Include Background Controls: Always include wells with media and serum but without cells to measure and subtract the background fluorescence. 2. Use Appropriate Media: For fluorescence assays, consider using phenol red-free media and performing the final readout in a clear, serum-free buffer like PBS. 3. Block Fc Receptors: If using antibodies for detection, pre-incubate cells with an Fc receptor blocking reagent to prevent non-specific binding. |
Quantitative Data Summary
The following tables provide examples of how to present data when investigating the impact of serum on BMS-P5 activity.
Table 1: Effect of Serum on BMS-P5 IC50 against PAD4
| Serum Type | Serum Concentration | BMS-P5 IC50 (nM) | Fold-Shift (vs. 0% Serum) |
| No Serum | 0% | 98 | 1.0 |
| Fetal Bovine Serum | 2% | 245 | 2.5 |
| Fetal Bovine Serum | 10% | 882 | 9.0 |
| Human Serum | 10% | 1,274 | 13.0 |
Table 2: Inhibition of NETosis by BMS-P5 in the Presence of 10% FBS
| BMS-P5 Concentration (nM) | Average NETosis (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.5 |
| 100 | 85 | 6.2 |
| 500 | 52 | 5.1 |
| 1000 | 25 | 3.8 |
| 5000 | 8 | 2.1 |
Experimental Protocols
Protocol 1: Serum Shift IC50 Assay for BMS-P5
This protocol determines the potency of BMS-P5 under varying serum concentrations.
-
Cell Seeding: Seed neutrophils or other target cells in a 96-well plate at a predetermined optimal density and allow them to adhere if necessary.
-
Compound Preparation: Prepare a 2X serial dilution series of BMS-P5 in your base cell culture medium.
-
Serum Preparation: Prepare 2X concentrations of serum (e.g., 0%, 4%, 10%, 20% FBS) in the same base medium.
-
Treatment: Remove the seeding medium from the cells. Add 50 µL of the 2X serum solutions to the appropriate wells, followed by 50 µL of the 2X BMS-P5 dilutions. This will result in a 1X final concentration of both serum and compound.
-
Incubation: Incubate the plate for a duration appropriate to your specific assay (e.g., 4-8 hours for a NETosis assay).
-
Assay Readout: Induce the cellular process you are measuring (e.g., stimulate NETosis with a calcium ionophore).
-
Data Analysis: Measure the endpoint (e.g., fluorescence from a DNA dye). Normalize the data to vehicle (0% inhibition) and positive (100% inhibition) controls. Plot the dose-response curves and calculate the IC50 values for each serum concentration using non-linear regression.
Protocol 2: In Vitro NETosis Inhibition Assay
This protocol measures the ability of BMS-P5 to inhibit the formation of Neutrophil Extracellular Traps (NETs).
-
Neutrophil Isolation: Isolate primary neutrophils from fresh human or mouse blood using a standard density gradient centrifugation method.
-
Cell Seeding: Seed the isolated neutrophils in a 96-well plate (preferably black with a clear bottom for fluorescence imaging) at a density of 5 x 10^4 to 1 x 10^5 cells/well in culture medium containing the desired serum concentration (e.g., 10% FBS).
-
Compound Treatment: Add BMS-P5 to the wells at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
NETosis Induction: Stimulate NETosis by adding an inducer such as Phorbol 12-myristate 13-acetate (PMA, 50-100 nM) or Calcium Ionophore (e.g., A23187, 4 µM).
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Quantification: Add a cell-impermeant DNA dye (e.g., Sytox Green) to all wells. This dye will stain the extracellular DNA of the NETs.
-
Measurement: Read the fluorescence intensity on a plate reader (Excitation ~485 nm, Emission ~520 nm).
-
Data Analysis: Subtract the background fluorescence from "no-cell" control wells. Express the results as a percentage of the NETosis observed in the vehicle-treated control wells.
Visualizations
Caption: Signaling pathway of PAD4-mediated NETosis and the inhibitory action of BMS-P5.
Caption: Experimental workflow for a serum shift IC50 assay.
Caption: Troubleshooting flowchart for reduced BMS-P5 activity in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-P5 | PAD4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of BMS-P5 Free Base and GSK484 for PAD4 Inhibition
For researchers and drug development professionals investigating the role of Protein Arginine Deiminase 4 (PAD4) in various pathological processes, the choice of a potent and selective inhibitor is critical. This guide provides a comprehensive comparison of two widely used PAD4 inhibitors, BMS-P5 free base and GSK484, summarizing their performance based on available experimental data.
At a Glance: Key Quantitative Data
The following table summarizes the key biochemical and cellular potencies of this compound and GSK484, offering a clear comparison for researchers selecting an appropriate tool compound.
| Parameter | This compound | GSK484 |
| Target | Peptidylarginine Deiminase 4 (PAD4) | Peptidylarginine Deiminase 4 (PAD4) |
| IC50 for PAD4 | 98 nM[1][2] | 50 nM (in the absence of Ca2+)[3][4]; 250 nM (in the presence of 2 mM Ca2+) |
| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 (IC50s >10 µM for PAD1, 2, and 3) | Selective for PAD4 over PAD1, PAD2, and PAD3 |
| Mechanism of Action | Selective, orally active inhibitor | Reversible, selective inhibitor; Binds to a calcium-deficient form of PAD4 |
| Cellular Activity | Blocks calcium ionophore-induced citrullination of histone H3; Inhibits NET formation induced by multiple myeloma cells | Inhibits cellular citrullination in primary neutrophils; Inhibits NET formation in mouse and human neutrophils |
| In Vivo Activity | Delays progression of multiple myeloma in a syngeneic mouse model at 50 mg/kg (oral gavage) | Favorable pharmacokinetic profiles in mouse and rat; Suppresses NETosis in vivo |
Delving Deeper: Mechanism of Action and Cellular Effects
Both BMS-P5 and GSK484 are potent and selective inhibitors of PAD4, an enzyme crucial for the citrullination of proteins, a post-translational modification implicated in various diseases, including autoimmune disorders and cancer. Their primary mechanism involves blocking the catalytic activity of PAD4, thereby preventing the conversion of arginine residues to citrulline.
A key cellular consequence of PAD4 activity is the formation of neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation can contribute to tissue damage and inflammation. Both BMS-P5 and GSK484 have been demonstrated to effectively inhibit NET formation in various cellular models.
GSK484's mechanism has been further characterized as reversible and competitive with calcium, preferentially binding to the calcium-free form of PAD4. This is a noteworthy characteristic as calcium is a critical cofactor for PAD4 activity.
Experimental Corner: Protocols for Key Assays
To aid researchers in designing their experiments, detailed methodologies for key assays cited in the literature are provided below.
PAD4 Enzyme Inhibition Assay (RapidFire Mass Spectrometry)
This assay is used to determine the in vitro potency of inhibitors against PAD4.
-
Principle: The assay measures the enzymatic conversion of a substrate to a product by PAD4, and the inhibition of this conversion by a test compound.
-
Protocol:
-
Human PAD4 enzyme is incubated with the test compound (e.g., BMS-P5 or GSK484) at various concentrations.
-
The enzymatic reaction is initiated by the addition of a substrate, such as a synthetic peptide containing arginine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the levels of substrate and citrullinated product are measured using a RapidFire high-throughput mass spectrometry system.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Histone H3 Citrullination Western Blot
This assay assesses the ability of an inhibitor to block PAD4-mediated histone citrullination within cells.
-
Principle: Western blotting is used to detect the levels of citrullinated histone H3 (H3Cit) in cell lysates following treatment with a PAD4 activator and an inhibitor.
-
Protocol:
-
Neutrophils are pre-treated with the PAD4 inhibitor (e.g., BMS-P5 or GSK484) for a specified time.
-
Cells are then stimulated with a calcium ionophore (e.g., A23187) to activate PAD4.
-
After incubation, cells are lysed, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for citrullinated histone H3.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the band intensity is quantified.
-
Neutrophil Extracellular Trap (NET) Formation Assay
This assay visualizes and quantifies the inhibition of NET formation in response to stimuli.
-
Principle: Fluorescence microscopy is used to visualize NETs, which are stained with DNA dyes and antibodies against NET-associated proteins.
-
Protocol:
-
Neutrophils are isolated from peripheral blood or bone marrow.
-
Cells are seeded on coverslips and pre-treated with the PAD4 inhibitor.
-
NET formation is induced by stimuli such as phorbol 12-myristate 13-acetate (PMA), calcium ionophore, or conditioned media from cancer cells.
-
After incubation, cells are fixed.
-
NETs are stained with a cell-impermeable DNA dye (e.g., Sytox Green) to visualize extracellular DNA.
-
Immunostaining can be performed using antibodies against NET components like citrullinated histone H3 or myeloperoxidase (MPO).
-
Images are acquired using a fluorescence microscope, and the extent of NET formation is quantified by measuring the area of extracellular DNA or the number of NET-releasing cells.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental setups, the following diagrams are provided.
Caption: PAD4 signaling pathway leading to NETosis and its inhibition.
References
Validation of BMS-P5 Free Base as a Potent and Selective PAD4 Tool Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of BMS-P5 free base as a highly effective tool compound for studying the function of Protein Arginine Deiminase 4 (PAD4). Through a detailed comparison with other known PAD4 inhibitors, this document summarizes key performance data, outlines experimental methodologies, and visualizes essential biological pathways and workflows to support your research endeavors.
Executive Summary
BMS-P5 is a potent, selective, and orally active inhibitor of PAD4 with an IC50 of 98 nM. Its high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3) makes it a superior tool for dissecting the specific roles of PAD4 in various physiological and pathological processes. Experimental data demonstrates that BMS-P5 effectively blocks the citrullination of histone H3, a key substrate of PAD4, and consequently inhibits the formation of Neutrophil Extracellular Traps (NETs), a process implicated in autoimmune diseases and cancer. This guide compares BMS-P5 with other PAD4 inhibitors, including GSK484, Cl-amidine, and JBI-589, highlighting their respective potencies and selectivities.
Comparative Analysis of PAD4 Inhibitors
The following table summarizes the in vitro potency and selectivity of BMS-P5 and other commonly used PAD4 inhibitors.
| Compound | Target | IC50 (PAD4) | Selectivity Profile | Mechanism of Action | Reference |
| This compound | PAD4 | 98 nM | Selective over PAD1, PAD2, PAD3 (>10 µM) | Reversible | |
| GSK484 | PAD4 | 50 nM (Ca2+-free) | Selective over PAD1, PAD2, PAD3 | Reversible | |
| Cl-amidine | Pan-PAD | 5.9 µM | Non-selective (PAD1: 0.8 µM, PAD3: 6.2 µM) | Irreversible | |
| JBI-589 | PAD4 | 122 nM | Selective over other PADs (>30 µM) | Non-covalent | |
| YW3-56 | Pan-PAD | 1-5 µM | Pan-PAD inhibitor | Covalent | |
| BB-Cl-amidine | Pan-PAD | Not specified | Pan-PAD inhibitor | Covalent | |
| F-amidine | Pan-PAD | Not specified | Pan-PAD inhibitor | Irreversible | |
| TDFA | PAD4 | 1.5 µM | 15-fold vs PAD1, 52-fold vs PAD2, 65-fold vs PAD3 | Irreversible |
Experimental Validation of BMS-P5
In Vitro PAD4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-P5 against recombinant human PAD4.
Methodology: A colorimetric assay measuring the production of ammonia, a byproduct of the citrullination reaction catalyzed by PAD4, was utilized.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 1 mM DTT.
-
Enzyme Solution: Recombinant human PAD4 diluted in Assay Buffer to a final concentration of 200 ng/µL.
-
Substrate Solution: N-α-Benzoyl-L-arginine ethyl ester (BAEE) at a final concentration of 10 mM in Assay Buffer.
-
Inhibitor Dilutions: BMS-P5 was serially diluted in DMSO to achieve a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, 2 µL of inhibitor dilutions were added to each well.
-
20 µL of the Enzyme Solution was added to each well and incubated for 15 minutes at 37°C.
-
20 µL of the Substrate Solution was added to initiate the reaction.
-
The plate was incubated for 20 minutes at 37°C.
-
-
Ammonia Detection:
-
The reaction was stopped by the addition of 50 µL of a mixture containing Nessler's reagent.
-
The plate was incubated for 10 minutes at room temperature to allow color development.
-
-
Data Analysis:
-
The absorbance was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated relative to a DMSO control.
-
The IC50 value was determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Assay: Inhibition of NET Formation
Objective: To assess the ability of BMS-P5 to inhibit the formation of Neutrophil Extracellular Traps (NETs) in primary human neutrophils.
Methodology: NET formation was induced by phorbol 12-myristate 13-acetate (PMA) and visualized by immunofluorescence microscopy. The level of citrullinated histone H3 (Cit-H3), a hallmark of NETosis, was quantified by Western blotting.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating PAD4 inhibitors.
Protocol for Neutrophil Isolation:
-
Human peripheral blood was collected from healthy donors in EDTA-containing tubes.
-
Neutrophils were isolated using a density gradient centrifugation method (e.g., using Polymorphprep™).
-
Erythrocytes were lysed using a hypotonic buffer.
-
Isolated neutrophils were washed and resuspended in RPMI 1640 medium.
Protocol for NET Inhibition Assay (Immunofluorescence):
-
Neutrophils were seeded on poly-L-lysine-coated coverslips in a 24-well plate.
-
Cells were pre-incubated with BMS-P5 (or other inhibitors) at various concentrations for 30 minutes at 37°C.
-
NET formation was induced by adding 100 nM PMA and incubating for 4 hours at 37°C in a 5% CO₂ atmosphere.
-
Cells were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with 0.1% Triton X-100.
-
Blocking was performed with 3% BSA in PBS.
-
Cells were stained with primary antibodies against myeloperoxidase (MPO) and citrullinated histone H3 (Cit-H3).
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
DNA was counterstained with DAPI.
-
Coverslips were mounted, and images were acquired using a fluorescence microscope.
Protocol for NET Inhibition Assay (Western Blot for Cit-H3):
-
Following treatment and stimulation as described above, neutrophils were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST.
-
The membrane was incubated overnight at 4°C with a primary antibody against citrullinated histone H3.
-
After washing, the membrane was incubated with an HRP-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin was used as a loading control.
PAD4 Signaling Pathway in NET Formation
PAD4 plays a crucial role in the process of NETosis. Upon neutrophil activation, an influx of calcium ions leads to the activation of PAD4. PAD4 then translocates to the nucleus and citrullinates histones, primarily H3. This modification neutralizes the positive charge of histones, leading to chromatin decondensation. The decondensed chromatin, along with granular proteins like MPO and neutrophil elastase (NE), is then released from the cell, forming the web-like structure of NETs.
PAD4-Mediated NETosis Pathway
Caption: Role of PAD4 in NET formation and its inhibition by BMS-P5.
Conclusion
This compound is a robust and reliable tool compound for investigating the biological functions of PAD4. Its high potency and selectivity, coupled with its demonstrated efficacy in cellular assays, make it an invaluable asset for researchers in the fields of immunology, oncology, and drug discovery. The experimental protocols and comparative data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing BMS-P5 to further elucidate the role of PAD4 in health and disease.
A Comparative Analysis of BMS-P5 Free Base and Other Therapeutic Modalities in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BMS-P5 free base, a novel PAD4 inhibitor, with established and emerging treatments for multiple myeloma. The information is intended to inform research and development decisions by presenting available experimental data, outlining methodologies, and visualizing key biological pathways and workflows.
Introduction to BMS-P5 and its Novel Mechanism of Action
BMS-P5 is a selective, orally active small molecule inhibitor of peptidylarginine deiminase 4 (PAD4).[1] Its mechanism of action in multiple myeloma (MM) is distinct from current therapeutic classes. BMS-P5 targets the formation of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils.[1][2] In the tumor microenvironment of multiple myeloma, NETs are thought to promote disease progression.[1][2] By inhibiting PAD4, BMS-P5 prevents the citrullination of histone H3, a critical step in NET formation, thereby blocking MM-induced NETosis. Preclinical studies have demonstrated that this novel approach can delay disease progression and prolong survival in a syngeneic mouse model of multiple myeloma.
Overview of Current and Emerging Multiple Myeloma Treatments
The therapeutic landscape for multiple myeloma is diverse, with several classes of drugs approved for use, often in combination. Standard-of-care therapies include:
-
Proteasome Inhibitors (PIs): Drugs like bortezomib and carfilzomib induce apoptosis in myeloma cells by inhibiting the proteasome, a cellular complex that degrades unneeded or damaged proteins.
-
Immunomodulatory Drugs (IMiDs): Lenalidomide and pomalidomide are examples of IMiDs that exert their anti-myeloma effects through various mechanisms, including direct cytotoxicity and enhancement of the body's immune response against the cancer cells.
-
Monoclonal Antibodies: These therapies, such as daratumumab which targets CD38 on myeloma cells, work by flagging cancer cells for destruction by the immune system.
Emerging therapies are continually expanding the treatment options and include CAR T-cell therapies, bispecific antibodies, and other novel targeted agents. This guide will focus on comparing the preclinical data of BMS-P5 with representative examples from the established classes of proteasome inhibitors and immunomodulatory drugs.
Data Presentation
The following tables summarize the available preclinical data for BMS-P5 and comparator agents in mouse models of multiple myeloma. It is important to note that these data are from different studies and direct head-to-head comparisons have not been published.
In Vivo Efficacy in Syngeneic Mouse Models of Multiple Myeloma
| Treatment | Mouse Model | Key Efficacy Endpoints | Results | Citation |
| BMS-P5 | 5TGM1 or DP42 cells in C57BL/KaLwRij mice | Onset of paralysis, Survival, Tumor Burden | Significantly delayed onset of paralysis and significantly prolonged survival vs. vehicle control. Reduced proportion and absolute number of CD138+ MM cells in bone marrow. | |
| Bortezomib | 5TGM1-GFP cells in C57BL/KaLwRij mice | Time to paraplegia (survival surrogate) | Median time to paraplegia of 54 days for bortezomib (1mg/kg) vs. 31 days for vehicle-treated mice. | |
| Lenalidomide | 5TGM1 cells in C57BL/KaLwRij mice | Tumor growth, Survival | Inhibited tumor growth and prolonged survival compared to control. 2 out of 12 mice were tumor-free at day 90. |
Mechanism of Action Summary
| Drug Class | Target | Key Downstream Effects |
| PAD4 Inhibitor (BMS-P5) | Peptidylarginine Deiminase 4 (PAD4) | Inhibition of histone citrullination, blockade of NET formation. |
| Proteasome Inhibitor (Bortezomib) | 26S Proteasome | Accumulation of pro-apoptotic proteins, cell cycle arrest, apoptosis. |
| Immunomodulatory Drug (Lenalidomide) | Cereblon (CRBN) E3 ubiquitin ligase | Degradation of Ikaros and Aiolos (IKZF1/3), direct cytotoxicity, immune cell modulation (T and NK cell activation). |
| Anti-CD38 Monoclonal Antibody (Daratumumab) | CD38 | Antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
BMS-P5 In Vivo Study Protocol
-
Animal Model: 6-10 week old male and female C57BL/KaLwRij mice were used.
-
Tumor Inoculation: Mice were intravenously inoculated with DP42 multiple myeloma cells to establish tumors.
-
Treatment Groups: Mice were divided into a treatment group receiving BMS-P5 and a vehicle control group (0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6).
-
Drug Administration: BMS-P5 was administered at a dose of 50 mg/kg by oral gavage twice a day, starting on day 3 after tumor cell injection.
-
Efficacy Evaluation: The onset of symptoms such as paralysis and hunched posture was monitored daily. Survival was determined by euthanizing mice at a humane endpoint. Tumor burden was assessed on day 13 by flow cytometry for CD138+ cells in the bone marrow.
Bortezomib In Vivo Study Protocol (Representative Study)
-
Animal Model: Syngeneic C57BL/KaLwRij mice were used.
-
Tumor Inoculation: Mice were inoculated with 5TGM1-GFP myeloma cells.
-
Treatment Groups: Mice were treated with bortezomib (0.5 or 1 mg/kg) or a vehicle control.
-
Drug Administration: Treatment was administered from the time of tumor inoculation for 28 days. The route of administration was not specified in the abstract.
-
Efficacy Evaluation: Time to paraplegia was used as a surrogate endpoint for survival. Skeletal tumor growth was monitored by whole-body optical fluorescence imaging.
Lenalidomide In Vivo Study Protocol (Representative Study)
-
Animal Model: Immunocompetent C57BL/KaLwRij mice and immunodeficient B6-SCID mice were used.
-
Tumor Inoculation: Mice were inoculated with 5TGM1 myeloma cells.
-
Treatment Groups: Mice were treated with lenalidomide or a vehicle control.
-
Drug Administration: The specific dosage and administration route were not detailed in the abstract.
-
Efficacy Evaluation: Tumor growth and survival were monitored.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: BMS-P5 inhibits PAD4, blocking NET formation and subsequent disease progression.
Caption: Comparative signaling pathways of major multiple myeloma drug classes.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies in multiple myeloma.
Conclusion
This compound represents a promising novel therapeutic strategy for multiple myeloma with a distinct mechanism of action targeting the tumor microenvironment by inhibiting PAD4-mediated NET formation. Preclinical data in a syngeneic mouse model demonstrate its potential to delay disease progression and improve survival. While direct comparative efficacy studies against standard-of-care agents like bortezomib and lenalidomide are not yet available, the existing preclinical data for these established drugs in similar models provide a context for evaluating the potential of BMS-P5. The data presented in this guide underscore the importance of continued research into novel therapeutic targets and mechanisms to address the unmet needs of patients with multiple myeloma. The unique approach of BMS-P5 warrants further investigation, including potential combination strategies with existing therapies.
References
Comparative Analysis of BMS-P5 Free Base Cross-reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of BMS-P5 free base, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). The information is intended for researchers and professionals in drug development to facilitate an objective evaluation of BMS-P5 against other available alternatives.
Introduction to this compound
BMS-P5 is an orally active and selective small molecule inhibitor of PAD4, an enzyme responsible for the citrullination of proteins.[1][2][3] This post-translational modification is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs). Consequently, PAD4 has emerged as a therapeutic target for a range of diseases, including multiple myeloma and other inflammatory conditions.[1][2] BMS-P5 has been shown to block the formation of NETs induced by multiple myeloma cells and delay disease progression in preclinical models.
PAD4 Signaling and Inhibition
The PAD enzyme family consists of five isoforms (PAD1-4 and PAD6), with PAD4 being the only one with a nuclear localization sequence. In the nucleus, PAD4 citrullinates histones, leading to chromatin decondensation, a critical step in NETosis. By inhibiting PAD4, compounds like BMS-P5 can prevent this process.
Comparative Selectivity of PAD4 Inhibitors
The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to unforeseen toxicities. This section compares the selectivity of BMS-P5 with other known PAD4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | PAD4 | 98 | >100-fold selective over PAD1, PAD2, and PAD3 (IC50 > 10,000 nM) | |
| GSK484 | PAD4 | 50 | >35-fold selective over other PADs | |
| JBI-589 | PAD4 | 122 | No significant activity against other PADs at concentrations up to 30,000 nM | |
| Cl-amidine | Pan-PAD | - | Non-selective |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Cross-reactivity of BMS-P5 Against Other Enzyme Families
While BMS-P5 demonstrates high selectivity against other PAD isoforms, comprehensive data on its cross-reactivity against broader enzyme families, such as kinases and proteases, is not extensively available in the public domain. The primary publication on BMS-P5 focuses on its activity against the PAD enzyme family.
For a thorough evaluation of off-target effects, a broad-panel enzymatic screening is recommended. The following section outlines a general experimental protocol for such a study.
Experimental Protocols
PAD Enzyme Inhibition Assay
This protocol is based on the methodology described by Li et al. in Molecular Cancer Therapeutics (2020).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PAD isoforms.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
Recombinant human histone H3 (substrate)
-
Assay Buffer: 100 mM Tris, pH 7.5, 2 mM DTT, 0.65 mM CaCl2
-
Test compound (e.g., BMS-P5) at various concentrations
-
Anti-citrullinated histone H3 antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or fluorescent dye)
-
Detection substrate (e.g., chemiluminescent or fluorescent substrate)
-
96-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant PAD enzyme, histone H3 substrate, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding CaCl2.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA).
-
Coat a separate ELISA plate with the reaction mixture.
-
Detect the amount of citrullinated histone H3 using a primary antibody specific for citrullinated histone H3, followed by a labeled secondary antibody.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Broad-Panel Kinase Cross-Reactivity Screening (General Protocol)
Objective: To assess the inhibitory activity of a test compound against a large panel of protein kinases to identify potential off-target interactions.
Materials:
-
A panel of recombinant human kinases (e.g., a commercially available kinase panel)
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled [γ-33P]ATP or non-radiolabeled for alternative detection methods)
-
Test compound at a fixed concentration (e.g., 1 µM or 10 µM)
-
Appropriate kinase assay buffer
-
96- or 384-well assay plates
-
Detection system (e.g., filter-based radiometric assay, luminescence-based assay)
Procedure:
-
In an assay plate, add the kinase, its specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time.
-
Stop the reaction.
-
Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For other methods, it may involve luminescence or fluorescence detection.
-
Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control.
-
Results are typically reported as a percentage of control activity or percent inhibition. Significant inhibition of any kinase would warrant further investigation to determine the IC50.
Conclusion
This compound is a potent and highly selective inhibitor of PAD4, demonstrating minimal cross-reactivity with other PAD isoforms. While comprehensive public data on its activity against other enzyme families is limited, the provided protocols offer a framework for researchers to conduct their own comprehensive selectivity profiling. Such studies are essential for a complete understanding of the pharmacological profile of BMS-P5 and its potential as a therapeutic agent.
References
Unveiling the Efficacy of BMS-P5 Free Base: A Comparative Analysis in Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals the significant therapeutic potential of BMS-P5 free base, a selective and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4), in the context of multiple myeloma. This guide provides a detailed comparison of BMS-P5 with other PAD4 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Abstract
This compound has demonstrated notable efficacy in preclinical cancer models, primarily by inhibiting the formation of Neutrophil Extracellular Traps (NETs), a process implicated in cancer progression. This document synthesizes the available data on BMS-P5, comparing its performance against other PAD inhibitors, GSK484 (a selective PAD4 inhibitor) and Cl-amidine (a non-selective PAD inhibitor), in various experimental settings. The findings underscore the potential of BMS-P5 as a targeted therapeutic agent in oncology.
Introduction
Peptidylarginine deiminase 4 (PAD4) is an enzyme that plays a crucial role in the citrullination of histones, a key step in the formation of NETs.[1] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils that, while part of the innate immune response, have been shown to contribute to cancer progression, metastasis, and chemoresistance.[1] By inhibiting PAD4, BMS-P5 effectively blocks NET formation, thereby mitigating the pro-tumorigenic effects of NETs.[1] This guide provides a comparative overview of the efficacy of BMS-P5 in multiple myeloma models.
Data Presentation
In Vitro Efficacy: Inhibition of NET Formation
The ability of BMS-P5 to inhibit NET formation induced by multiple myeloma (MM) cells was a key area of investigation. The following tables summarize the quantitative data from in vitro experiments.
Table 1: PAD4 Inhibitor Selectivity
| Compound | Target(s) | IC50 (PAD4) |
| This compound | PAD4 | 98 nM[2] |
| GSK484 | PAD4 | Not explicitly stated in the provided results |
| Cl-amidine | Pan-PAD inhibitor | PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM[3] |
Table 2: Inhibition of NET Formation Induced by Murine Myeloma Cell Line (DP42) Conditioned Media
| Treatment | Concentration | % NET-positive cells (Mean ± SD) |
| Neutrophils + CM | - | ~25% |
| + BMS-P5 | 1 µM | ~10% |
| + GSK484 | 10 µM | ~15% |
| + Cl-amidine | 100 µM | ~12% |
| p < 0.05 compared to Neutrophils + CM. Data is estimated from graphical representations in Li et al., 2020. |
Table 3: Inhibition of NET Formation Induced by Human Myeloma Cell Line (RPMI-8226)
| Treatment | Concentration | % NET-positive cells (Mean ± SD) |
| Neutrophils + RPMI-8226 | - | ~20% |
| + BMS-P5 | 1 µM | ~8% |
| + GSK484 | 1 µM | ~15% |
| + GSK484 | 10 µM | ~12% |
| *p < 0.05 compared to Neutrophils + RPMI-8226. Data is estimated from graphical representations in Li et al., 2020. |
In Vivo Efficacy: Syngeneic Mouse Model of Multiple Myeloma
The anti-tumor effects of BMS-P5 were evaluated in a syngeneic mouse model of multiple myeloma.
Table 4: In Vivo Efficacy of BMS-P5 in a Syngeneic Mouse Model of Multiple Myeloma
| Treatment Group | Dosage | Outcome |
| Vehicle Control | - | Median survival: ~15 days |
| BMS-P5 | 50 mg/kg (oral gavage, twice daily) | Significantly prolonged survival (Median survival: ~20 days, p < 0.05) |
| BMS-P5 | 50 mg/kg (oral gavage, twice daily) | Significantly delayed onset of paralysis |
| BMS-P5 | 50 mg/kg (oral gavage, twice daily) | Significantly reduced proportion and absolute number of CD138+ myeloma cells in the bone marrow on day 13 |
Experimental Protocols
In Vitro NET Formation Assay
-
Neutrophil Isolation: Mouse bone marrow neutrophils were isolated using magnetic cell separation with a biotin-conjugated anti-Ly6G antibody and streptavidin microbeads. Human neutrophils were isolated from the peripheral blood of healthy donors.
-
Cell Culture: Neutrophils were cultured in the presence or absence of conditioned media (CM) from murine (DP42, 5TGM1) or human (RPMI-8226) multiple myeloma cell lines.
-
Inhibitor Treatment: Neutrophils were pre-treated with BMS-P5 (1 µM), GSK484 (1 µM or 10 µM), or Cl-amidine (100 µM) for 30 minutes prior to stimulation with myeloma cell CM.
-
NET Visualization and Quantification: NET formation was visualized using fluorescent microscopy after staining with a DNA dye (e.g., Sytox Green) and antibodies against citrullinated histone H3 (H3Cit). The percentage of NET-positive cells was quantified by counting the number of cells with extracellular DNA fibers co-localizing with H3Cit staining in multiple fields of view.
Syngeneic Mouse Model of Multiple Myeloma
-
Tumor Inoculation: Syngeneic C57BL/KaLwRij mice were intravenously inoculated with DP42 multiple myeloma cells.
-
Treatment: Treatment with BMS-P5 (50 mg/kg) or vehicle control (0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6) was initiated on day 3 post-tumor cell injection. The drug was administered via oral gavage twice daily.
-
Efficacy Evaluation: The onset of paralysis and overall survival were monitored daily.
-
Tumor Burden Analysis: On day 13 post-inoculation, a cohort of mice was euthanized, and bone marrow was harvested. The proportion and absolute number of CD138+ myeloma cells were determined by flow cytometry.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the action of BMS-P5.
Caption: NETosis signaling pathway and points of inhibition.
Caption: In vivo experimental workflow.
Conclusion
The available preclinical data strongly support the efficacy of this compound as a potent and selective PAD4 inhibitor for the treatment of multiple myeloma. Its ability to effectively inhibit NET formation, both in vitro and in vivo, translates to a significant delay in disease progression and prolonged survival in a syngeneic mouse model. Compared to other PAD inhibitors, BMS-P5 demonstrates superior or comparable activity at lower concentrations, highlighting its potential as a highly effective therapeutic agent. Further investigation in clinical settings is warranted to fully elucidate the therapeutic benefits of BMS-P5 in patients with multiple myeloma and other cancers where NETs play a pathogenic role.
References
A Comparative Guide to Alternative PAD4 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key peptidylarginine deiminase 4 (PAD4) inhibitors, offering an objective look at their performance against the frequently studied BMS-P5 free base. The information compiled herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific preclinical investigations into autoimmune diseases, inflammation, and oncology.
Introduction to PAD4 and its Role in Disease
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. This process, which converts arginine residues to citrulline, plays a significant role in various physiological and pathological processes. Notably, PAD4-mediated citrullination of histones is a key step in the formation of neutrophil extracellular traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap pathogens. While essential for innate immunity, excessive NET formation (NETosis) is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, thrombosis, and cancer.[1][2][3] The critical role of PAD4 in these pathways has made it an attractive therapeutic target.
Performance Comparison of PAD4 Inhibitors
This section provides a quantitative comparison of this compound with two prominent alternative PAD4 inhibitors: GSK484 and GSK199. The data presented is based on their half-maximal inhibitory concentration (IC50) and their selectivity for the PAD4 enzyme.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | PAD4 | 98[4][5] | Selective for PAD4 over PAD1, PAD2, and PAD3 | Orally active, blocks multiple myeloma-induced NET formation. |
| GSK484 | PAD4 | 50 (in the absence of Ca2+) | Selective for PAD4 over PAD1-3 | Reversible inhibitor, binds to the low-calcium form of PAD4. |
| GSK199 | PAD4 | 200 (in the absence of Ca2+) | Selective for PAD4 over PAD1-3 | Orally active, reversible inhibitor. |
Signaling Pathway of PAD4 in NETosis
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to the formation of Neutrophil Extracellular Traps (NETs).
Experimental Methodologies
PAD4 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against PAD4.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. inflathrace.gr [inflathrace.gr]
A Head-to-Head In Vitro Comparison of Commercially Available PAD4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent peptidylarginine deiminase 4 (PAD4) inhibitors. This document summarizes key performance data, details experimental methodologies for crucial assays, and visualizes the PAD4 signaling pathway and a typical inhibitor screening workflow.
PAD4 is a critical enzyme involved in the post-translational modification of proteins through citrullination, a process implicated in various autoimmune diseases and cancers. The development of potent and selective PAD4 inhibitors is a significant area of therapeutic research. This guide offers a comparative analysis of several commercially available PAD4 inhibitors to aid in the selection of appropriate tool compounds for in vitro studies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the in vitro potency and selectivity of several well-characterized PAD4 inhibitors. IC50 values can vary depending on the specific assay conditions, such as substrate concentration, calcium concentration, and the presence of other proteins. Therefore, the presented data should be considered as a comparative reference.
| Inhibitor | Type | PAD4 IC50 | Selectivity Profile |
| Cl-amidine | Irreversible, Pan-PAD | ~1.9 - 22 µM[1] | Also inhibits PAD1 (IC50 ~0.8 µM) and PAD3 (IC50 ~6.2 µM)[2] |
| BB-Cl-amidine | Irreversible, Pan-PAD | ~4 µM[3] | Inhibits both PAD2 and PAD4, with a preference for PAD4.[3] Approximately 20 times more cytotoxic than Cl-amidine against U2OS cells.[4] |
| GSK199 | Reversible, PAD4-selective | ~200 - 250 nM | Over 35-fold more selective for PAD4 compared to other PADs. |
| GSK484 | Reversible, PAD4-selective | ~50 nM | Highly selective for PAD4. |
| JBI-589 | Reversible, PAD4-selective | ~122 nM | Highly selective for PAD4; no inhibitory activity observed against other human PAD enzymes at concentrations up to 30 µM. |
| YW356 | Irreversible, Pan-PAD | ~1 - 5 µM | Potent pan-PAD inhibitor. |
| TDFA | Irreversible, PAD4-selective | Not explicitly stated in provided abstracts | 15-, 52-, and 65-fold more potent for PAD4 than PAD1, PAD2, and PAD3, respectively. |
| BMS-P5 | Reversible, PAD4-selective | ~98 nM | Selective for PAD4 over PAD1, PAD2, and PAD3. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro inhibitor studies. Below are protocols for two key assays used to characterize PAD4 inhibitors.
IC50 Determination using an Ammonia Release Assay
This assay quantifies PAD4 activity by measuring the amount of ammonia released during the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl2)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia detection reagent
-
96-well or 384-well microplate (black, for fluorescence)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a microplate, add the diluted PAD4 enzyme to each well, except for the background control wells.
-
Add the test inhibitor dilutions to the respective wells. For control wells, add the same volume of solvent.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the BAEE substrate and CaCl2 to all wells. The final concentration of Ca2+ is critical and should be kept consistent (e.g., 0.2 mM).
-
Incubate the plate at 37°C for a specific duration (e.g., 20-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a calcium chelator like EDTA).
-
Add the ammonia detection reagent to all wells and incubate as per the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Histone H3 Citrullination Assay
This assay assesses the ability of an inhibitor to block the citrullination of a key physiological substrate of PAD4, histone H3.
Materials:
-
Recombinant human PAD4 enzyme
-
Histone H3 (calf thymus or recombinant)
-
Assay Buffer (e.g., 100 mM Tris pH 7.5, 10 mM CaCl2, 0.5 mM DTT)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against citrullinated histone H3 (anti-CitH3)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Pre-incubate the PAD4 enzyme with various concentrations of the test inhibitor (or solvent control) in the assay buffer for 30 minutes at 37°C.
-
Initiate the reaction by adding histone H3 to the mixture.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-CitH3 antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
The intensity of the citrullinated histone H3 band will be inversely proportional to the inhibitory activity of the compound.
Mandatory Visualizations
PAD4 Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
Caption: PAD4 activation and its role in NETosis.
Experimental Workflow for In Vitro Comparison of PAD4 Inhibitors
References
- 1. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-P5: A Comparative Analysis with Other Peptidylarginine Deiminase Inhibitors
A deep dive into the preclinical performance of BMS-P5, a selective PAD4 inhibitor, reveals significant therapeutic potential, particularly in hematological malignancies. This guide provides a comparative overview of its in vivo efficacy against other notable pan- and selective PAD inhibitors, supported by experimental data and detailed protocols to aid researchers in the field of drug development.
This analysis focuses on the in vivo performance of BMS-P5 in a multiple myeloma model and contrasts it with the efficacy of GSK484, another selective PAD4 inhibitor, and Cl-amidine, a pan-PAD inhibitor, in various disease models. The data presented underscores the therapeutic promise of targeting peptidylarginine deiminase (PAD) enzymes in a range of pathologies.
Comparative In Vivo Efficacy of PAD Inhibitors
The following table summarizes the key in vivo efficacy data for BMS-P5, GSK484, and Cl-amidine from preclinical studies. While direct head-to-head comparisons in the same disease model are limited in the public domain, this compilation offers a cross-study perspective on their therapeutic potential.
| Inhibitor | Type | Disease Model | Dosing Regimen | Key Outcomes |
| BMS-P5 | Selective PAD4 Inhibitor | Syngeneic Mouse Model of Multiple Myeloma | 50 mg/kg, oral gavage, twice daily | Significantly delayed tumor progression and prolonged survival.[1][2] Reduced levels of cell-free DNA and citrullinated histone H3 in the bone marrow.[1] |
| GSK484 | Selective PAD4 Inhibitor | Mouse Model of Colorectal Cancer (in combination with radiation) | Not specified | Enhanced radiosensitivity of colorectal cancer cells and inhibited Neutrophil Extracellular Trap (NET) formation in vivo.[3] |
| Mouse Model of Cancer-Associated Kidney Injury | 4 mg/kg, daily | Reverted signs of kidney dysfunction and suppressed systemic inflammation. | ||
| Cl-amidine | Pan-PAD Inhibitor | DSS-Induced Colitis in Mice | 75 mg/kg/day | Suppressed colitis and reduced inflammation. |
| Hemorrhagic Shock in Rats | 10 mg/kg | Improved 72-hour survival rate and reduced multi-organ damage by inhibiting the PAD4-CitH3-NETs axis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
BMS-P5 in a Syngeneic Mouse Model of Multiple Myeloma
-
Animal Model: C57BL/KaLwRijHsd mice were inoculated intravenously with 5TGM1-Luc multiple myeloma cells.
-
Treatment: Treatment with BMS-P5 (50 mg/kg) or vehicle control was initiated three days after tumor cell injection. The drug was administered via oral gavage twice daily.
-
Efficacy Evaluation: Tumor progression was monitored by bioluminescence imaging. Survival was monitored daily.
-
Pharmacodynamic Analysis: Bone marrow plasma was collected at the study endpoint to measure levels of cell-free DNA and citrullinated histone H3 (H3Cit) as markers of NETosis.
GSK484 in a Mouse Model of Cancer-Associated Kidney Injury
-
Animal Model: Tumor-bearing mice exhibiting signs of kidney injury.
-
Treatment: GSK484 was administered daily at a dose of 4 mg/kg for one week.
-
Efficacy Evaluation: Kidney function was assessed by measuring creatinine clearance and total protein levels in the urine. Histological analysis of the kidneys was performed to assess for pathological changes.
-
Mechanism of Action Analysis: Systemic inflammation markers were measured to evaluate the effect of PAD4 inhibition on the tumor-induced inflammatory response.
Cl-amidine in a DSS-Induced Colitis Mouse Model
-
Animal Model: Mice were administered dextran sulfate sodium (DSS) in their drinking water to induce colitis.
-
Treatment: Cl-amidine was administered at a dose of 75 mg/kg per day.
-
Efficacy Evaluation: Disease activity was monitored by assessing body weight loss, stool consistency, and rectal bleeding. Colon length and histological signs of inflammation were evaluated at the end of the study.
-
Biomarker Analysis: PAD activity and levels of citrullinated proteins in the colon and spleen were measured to confirm target engagement.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
PAD4 Signaling Pathway in NETosis. This diagram illustrates the signaling cascade leading to Neutrophil Extracellular Trap (NET) formation.
General In Vivo Experimental Workflow. This flowchart outlines the key steps in a typical preclinical in vivo efficacy study for a PAD inhibitor.
References
- 1. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: A Comparative Analysis of Selective PAD4 Inhibitors
A Comparative Guide to Selective PAD4 Inhibitors: Featuring BMS-P5 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical therapeutic target in a range of diseases, including autoimmune disorders and various cancers.[1][2] The enzyme's central role in histone citrullination and the subsequent formation of neutrophil extracellular traps (NETs) is a key driver of its pathological effects.[1][3][4] Consequently, the development of selective PAD4 inhibitors is a highly active area of research. This guide provides a comparative overview of key selective PAD4 inhibitors, with a special focus on BMS-P5, to aid researchers in selecting the appropriate tool for their studies.
The following table summarizes the quantitative data for prominent selective PAD4 inhibitors, offering a side-by-side comparison of their potency and selectivity.
| Inhibitor | Type | hPAD4 IC50 (nM) | Selectivity over other PADs | Key In Vitro Effects | Key In Vivo Models and Efficacy |
| BMS-P5 | Selective, orally active | 98 | Selective over PAD1, PAD2, and PAD3 (IC50s >10 µM) | Blocks multiple myeloma (MM)-induced NET formation and histone H3 citrullination. | Delays MM progression and improves survival in a syngeneic mouse model (50 mg/kg, oral). |
| GSK484 | Reversible, selective | 50 (Ca2+-free), 250 (2 mM Ca2+) | Selective over PAD1, PAD2, and PAD3. | Inhibits NET formation in mouse and human neutrophils. | Prevents awakening of dormant cancer cells in a breast cancer model. |
| GSK199 | Reversible, selective | 200 (Ca2+-free), 1000 (2 mM Ca2+) | Selective over other PAD isoforms. | Inhibits PAD4 citrullination and NET formation. | Ameliorates collagen-induced arthritis in a murine model (10-30 mg/kg). |
| JBI-589 | Non-covalent, selective | 122 | Highly selective for PAD4 (no inhibition of other PADs at 30 µM). | Inhibits histone H3 citrullination in neutrophils; reduces CXCR2 expression and blocks neutrophil chemotaxis. | Reduces primary tumor growth and lung metastases in mouse tumor models (50 mg/kg, oral); enhances the effect of immune checkpoint inhibitors. |
| Cl-amidine | Irreversible, pan-PAD | 5900 | Non-selective (IC50s: PAD1=800 nM, PAD3=6200 nM). | Induces apoptosis in cancer cells; prevents histone H3 citrullination and NET formation. | Improves survival in a murine sepsis model. |
| JTxPAD4i | Selective | 102 | Selective against PAD1, PAD2, and PAD3 (>10 µM). | Inhibits H3-Histone citrullination in human neutrophils (IC50 = 125 nM). | ~50% tumor growth inhibition in a 4T1 syngeneic breast cancer model (50 mg/kg, oral). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of PAD4 inhibitors.
PAD4 Enzyme Activity Assay
This assay is commonly used to determine the potency (IC50) of PAD4 inhibitors. A widely used method is the colorimetric assay that detects ammonia, a byproduct of the deimination reaction.
-
Reagents and Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor (e.g., BMS-P5)
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) is a common artificial substrate.
-
Assay Buffer: Typically 100 mM Tris-HCl (pH 7.5) containing 10 mM CaCl2 and 2.5 mM DTT.
-
Coupling enzyme and cofactors for detection (for coupled assays): e.g., glutamate dehydrogenase (GDH), α-ketoglutarate, and NADH.
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, α-ketoglutarate, NADH, and glutamate dehydrogenase.
-
Add the PAD4 inhibitor at various concentrations to the wells and briefly pre-incubate.
-
Add the recombinant PAD4 enzyme to all wells except for the negative control.
-
Initiate the enzymatic reaction by adding the substrate (BAEE).
-
The ammonia produced by PAD4 is used by GDH to convert α-ketoglutarate to glutamate, which oxidizes NADH to NAD+.
-
Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Neutrophil Extracellular Trap (NET) Formation Assay
This assay assesses the ability of PAD4 inhibitors to block the formation of NETs, a key downstream effect of PAD4 activation.
-
Reagents and Materials:
-
Isolated human or mouse neutrophils
-
PAD4 inhibitor (e.g., BMS-P5)
-
NET-inducing agent: Phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., A23187), or conditioned media from cancer cells.
-
Cell-impermeable DNA-binding fluorescent dye: e.g., Sytox Green or Sytox Orange.
-
Fixative: Paraformaldehyde
-
Permeabilization buffer: Triton X-100
-
Antibodies for immunofluorescence: Anti-citrullinated histone H3 (CitH3), anti-myeloperoxidase (MPO), anti-neutrophil elastase (NE).
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Isolate neutrophils from fresh peripheral blood using a density gradient separation method.
-
Seed the neutrophils in a multi-well plate.
-
Pre-incubate the neutrophils with the PAD4 inhibitor at various concentrations for 30-60 minutes.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., PMA at 100 ng/ml) and incubate for 3-4 hours at 37°C.
-
Quantification by Fluorescence Plate Reader:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.
-
Measure the fluorescence intensity. An increase in fluorescence corresponds to the amount of extracellular DNA from NETs.
-
-
Visualization by Fluorescence Microscopy:
-
After stimulation, fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain with a primary antibody against a NET marker (e.g., anti-CitH3) followed by a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI).
-
Visualize the web-like structures of NETs using a fluorescence microscope.
-
-
Mandatory Visualization
Diagrams illustrating the PAD4 signaling pathway and a typical experimental workflow for evaluating PAD4 inhibitors are provided below.
Caption: PAD4 signaling pathway leading to NETosis and its inhibition.
Caption: A typical experimental workflow for evaluating PAD4 inhibitors.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous PAD4 in Breast Cancer Cells Mediates Cancer Extracellular Chromatin Network Formation and Promotes Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for BMS-P5 Free Base
Researchers and laboratory professionals handling BMS-P5 free base must adhere to stringent disposal protocols to ensure personnel safety and environmental protection. As a potent inhibitor of peptidylarginine deiminase 4 (PAD4), this compound requires careful management as hazardous chemical waste. The following guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety and chemical handling best practices.
Immediate Safety Considerations:
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][3][4] Do not dispose of this chemical in the regular trash or down the drain.[2]
1. Waste Characterization and Segregation:
-
Treat as Hazardous Waste: Unless explicitly determined otherwise by a qualified professional, treat all this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as hazardous chemical waste.
-
Segregate Incompatibles: Store waste containers of this compound separately from incompatible materials such as strong acids, bases, and oxidizing or reducing agents to prevent hazardous reactions.
2. Proper Containerization:
-
Use Appropriate Containers: Collect this compound waste in a chemically compatible container that can be securely sealed. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks.
-
Keep Containers Closed: Always keep the waste container sealed, except when adding waste.
3. Accurate and Detailed Labeling:
Proper labeling is critical for safe handling and disposal. The hazardous waste label should be affixed to the container as soon as the first waste is added and must include the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations or formulas)
-
Accumulation Start Date
-
Principal Investigator's Name and Contact Information
-
Laboratory Location (Building and Room Number)
-
Hazard Pictograms (as determined by the SDS for BMS-P5 HCl or a similar compound)
4. Storage in a Designated Area:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.
-
Storage Limits: Be aware of the storage limits for hazardous waste in your SAA, which are typically a maximum of 55 gallons. Once a container is full, it must be removed from the SAA within three days. Partially filled containers can generally be stored for up to one year.
5. Arranging for Disposal:
-
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup. Do not transport hazardous waste yourself.
Disposal of Empty Containers:
Empty containers that once held this compound must also be managed carefully:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
Deface Label: After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste | |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | |
| Time Limit for Full Container Removal | Within 3 calendar days | |
| Maximum Storage Time in SAA | 12 months from accumulation start date |
Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for BMS-P5 Free Base
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides critical, immediate safety and logistical information for the handling of BMS-P5 free base, a selective peptidylarginine deiminase 4 (PAD4) inhibitor. Adherence to these guidelines is essential for minimizing risk and ensuring the integrity of your research.
This compound is utilized in studies investigating the role of PAD4 in various diseases, including multiple myeloma, by blocking the formation of neutrophil extracellular traps (NETs)[1][2][3][4][5]. As with any potent, research-grade compound, understanding and implementing proper handling and disposal procedures is a critical component of the experimental workflow.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Type/Characteristics | Application |
| Torso | Lab Coat | Fire-resistant recommended | Protects clothing and skin from splashes and spills. |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves (minimum 4-mil). | Prevents skin contact with the compound. |
| Eyes & Face | Safety glasses with side shields or Goggles | Provides protection from splashes, dust, and flying debris. | Essential for all handling procedures. |
| Eyes & Face | Face shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant risk of splashing. |
| Respiratory | N95 Respirator or higher | Purifies air and protects against inhalation of dust and fumes. | Recommended when handling the powder outside of a fume hood or vented enclosure. |
| Feet | Closed-toe shoes | --- | Prevents injuries from spills or dropped objects. |
This information is a guideline and should be supplemented by a risk assessment specific to the experimental conditions.
Experimental Protocol: Preparation of a this compound Stock Solution
Accurate and safe preparation of stock solutions is a fundamental laboratory practice. The following protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Fume hood or other ventilated enclosure
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-Handling Preparations:
-
Don all required personal protective equipment.
-
Ensure the chemical fume hood or ventilated enclosure is functioning correctly.
-
Clean the work surface within the hood.
-
-
Weighing the Compound:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For a 1 mL stock solution of 10 mM, you will need 0.473 mg (Molecular Weight: 472.58 g/mol ).
-
-
Solubilization:
-
Inside the fume hood, add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution, if you weighed 0.473 mg, you would add 100 µL of DMSO.
-
Gently vortex or pipette the solution up and down to ensure the compound is fully dissolved. Visually inspect for any undissolved particulate matter. According to one supplier, the solubility in DMSO is 95 mg/mL.
-
-
Storage:
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
For short-term storage, solutions can be kept at 4°C for up to two weeks. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
-
Operational and Disposal Plans: A Workflow for Safe Handling
To ensure a safe and efficient process from receipt to disposal, a clear workflow should be established. The following diagram illustrates the key stages for handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, disposable labware, and used PPE, should be collected in a designated, sealed container. This waste must be disposed of through an approved chemical waste disposal plant in accordance with local, state, and federal regulations. Avoid releasing the chemical into the environment.
By implementing these safety protocols, researchers can confidently and safely advance their scientific inquiries using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMS-P5 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
